(2R,5S)-Ritlecitinib
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,5S)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRJPFGIXUFMTM-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2R,5S)-Ritlecitinib: A Technical Guide to its Mechanism of Action in Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2R,5S)-Ritlecitinib is a first-in-class, orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] Its unique covalent binding mechanism confers high selectivity for JAK3 over other JAK family members, a key differentiator from other pan-JAK inhibitors.[2] By targeting both JAK3 and TEC kinases, Ritlecitinib effectively modulates signaling pathways crucial to the pathogenesis of various autoimmune diseases, including alopecia areata and vitiligo.[3][4] This technical guide provides an in-depth overview of Ritlecitinib's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases
Ritlecitinib's primary mechanism of action is the selective and irreversible inhibition of JAK3 and the TEC family of kinases.[1][2] This dual inhibition disrupts downstream signaling pathways that are critical for the function of immune cells implicated in autoimmune responses.
Selective and Irreversible Inhibition of JAK3
Ritlecitinib achieves its high selectivity for JAK3 through a covalent binding mechanism. It forms an irreversible bond with a specific cysteine residue, Cys-909, located in the ATP-binding site of JAK3.[1][2] This cysteine is notably replaced by a serine residue in other JAK family members (JAK1, JAK2, and TYK2), which accounts for Ritlecitinib's significant selectivity.[2]
This covalent interaction results in potent inhibition of JAK3 activity despite a relatively weak initial binding affinity.[1] The key kinetic parameters that define this interaction are the initial binding affinity (Ki) and the rate of inactivation (kinact).
Inhibition of the TEC Kinase Family
In addition to JAK3, Ritlecitinib also inhibits members of the TEC family of non-receptor tyrosine kinases, which include TEC, Bruton's tyrosine kinase (BTK), IL-2-inducible T-cell kinase (ITK), resting lymphocyte kinase (RLK or TXK), and bone marrow tyrosine kinase on chromosome X (BMX).[5] This inhibition is also attributed to the presence of a cysteine residue in a position analogous to Cys-909 in JAK3 within the ATP-binding sites of these kinases.[3]
Signaling Pathways Modulated by Ritlecitinib
The dual inhibition of JAK3 and TEC kinases by Ritlecitinib leads to the modulation of several critical downstream signaling pathways involved in immune cell activation, proliferation, and function.
The JAK/STAT Pathway
JAK3 is essential for signaling downstream of common gamma chain (γc) cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[3] Upon cytokine binding to their receptors, JAK3 is activated and subsequently phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[6] Phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in lymphocyte development, activation, and proliferation. By irreversibly inhibiting JAK3, Ritlecitinib effectively blocks this phosphorylation cascade, thereby suppressing the effects of these key cytokines.
T-Cell and B-Cell Receptor Signaling
TEC family kinases are integral components of T-cell receptor (TCR) and B-cell receptor (BCR) signaling. ITK is crucial for TCR-mediated T-cell activation, while BTK is essential for BCR signaling and B-cell development. By inhibiting these kinases, Ritlecitinib can dampen both T-cell and B-cell mediated immune responses.[3]
Quantitative Data
The inhibitory activity of Ritlecitinib against its target kinases has been quantified through various in vitro assays.
| Kinase | Assay Type | IC50 (nM) | Ki (µM) | kinact (s⁻¹) | Reference(s) |
| JAK3 | Kinase Assay (1 mM ATP) | 90 | 6.31 | 2.32 | [1] |
| JAK3 | Kinase Assay | 33.1 | - | - | [3] |
| JAK1 | Kinase Assay | >10,000 | - | - | [3] |
| JAK2 | Kinase Assay | >10,000 | - | - | [3] |
| TYK2 | Kinase Assay | >10,000 | - | - | [3] |
| BTK | Kinase Assay | 404 | - | - | [3] |
| ITK | Kinase Assay | 395 | 0.0269 | 0.000144 | [1][3] |
| TEC | Kinase Assay | 403 | - | - | [3] |
| RLK (TXK) | Kinase Assay | 155 | - | - | [3] |
| BMX | Kinase Assay | 666 | - | - | [3] |
Table 1: In Vitro Inhibitory Activity of Ritlecitinib
| Cytokine | Downstream Target | IC50 (nM) | Reference(s) |
| IL-2 | pSTAT5 | 244 | [6] |
| IL-4 | pSTAT5 | 340 | [6] |
| IL-7 | pSTAT5 | 407 | [6] |
| IL-15 | pSTAT5 | 266 | [6] |
| IL-21 | pSTAT3 | 355 | [6] |
Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood
Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize the mechanism of action of Ritlecitinib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ritlecitinib against purified kinase enzymes.
Methodology:
-
Recombinant human kinase domains (e.g., JAK3, TEC family kinases) are expressed and purified.
-
The kinase reaction is initiated in a buffer containing the kinase, a substrate peptide, and ATP (typically at a concentration near the Km for each respective kinase, or at 1 mM to mimic physiological conditions).
-
Ritlecitinib is added at various concentrations in a serial dilution.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified, often using a mobility shift assay or an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Phospho-STAT5 (pSTAT5) Flow Cytometry Assay
Objective: To measure the functional inhibition of JAK3 signaling in a cellular context.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are cultured.
-
Cells are pre-incubated with varying concentrations of Ritlecitinib.
-
Cells are then stimulated with a common γc cytokine, such as IL-15, for a short duration (e.g., 15 minutes at 37°C) to induce STAT5 phosphorylation.[6]
-
The stimulation is stopped by fixing the cells with paraformaldehyde.
-
The cells are then permeabilized with methanol to allow for intracellular staining.
-
Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
The level of pSTAT5 is quantified using flow cytometry.
-
The inhibition of pSTAT5 is calculated relative to a vehicle-treated control.
CD69 B-Cell Activation Assay
Objective: To assess the functional inhibition of BTK-dependent B-cell receptor signaling.
Methodology:
-
Whole blood or isolated B-cells are used.
-
Samples are incubated with Ritlecitinib at various concentrations.
-
B-cell activation is induced by stimulating the B-cell receptor with anti-IgD antibodies for a specified time (e.g., 20 hours).[5]
-
Cells are then stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the early activation marker CD69.
-
The percentage of CD69-positive B-cells is determined by flow cytometry.
-
The inhibition of B-cell activation is calculated based on the reduction in CD69 expression compared to the vehicle-treated control.
Target Occupancy by Mass Spectrometry
Objective: To directly measure the covalent binding of Ritlecitinib to its target kinases in a biological matrix.
Methodology:
-
Blood samples are collected from subjects at various time points after Ritlecitinib administration.
-
Target proteins (e.g., JAK3, BTK) are enriched from the complex biological matrix, often through immunoprecipitation.
-
The enriched protein samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectrometer detects both the unmodified (unbound) and the Ritlecitinib-modified (covalently bound) forms of the target protein.
-
The percentage of target engagement (occupancy) is calculated as the ratio of the intensity of the drug-protein complex to the total intensity of both the complex and the unbound protein.
Clinical Evidence in Autoimmune Diseases
The efficacy and safety of Ritlecitinib have been evaluated in clinical trials for several autoimmune diseases, most notably alopecia areata and vitiligo.
Alopecia Areata (ALLEGRO Trial - NCT03732807)
The ALLEGRO phase 2b/3 trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Ritlecitinib in patients aged 12 years and older with at least 50% scalp hair loss.[7]
-
Primary Endpoint: The primary endpoint was the proportion of patients with a Severity of Alopecia Tool (SALT) score of 20 or less (indicating 20% or less scalp hair loss) at week 24.[7]
-
Key Findings: A statistically significant greater proportion of patients treated with Ritlecitinib (30 mg and 50 mg doses) achieved the primary endpoint compared to placebo.[7]
Vitiligo (NCT03715829)
This phase 2b study was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of Ritlecitinib in patients with active non-segmental vitiligo.[4]
-
Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in the Facial-Vitiligo Area Scoring Index (F-VASI) at week 24.[4]
-
Key Findings: Patients treated with Ritlecitinib (30 mg and 50 mg doses) showed a significant improvement in the F-VASI score compared to placebo.[4]
Conclusion
This compound represents a significant advancement in the targeted treatment of autoimmune diseases. Its novel dual mechanism of action, characterized by the selective and irreversible inhibition of JAK3 and the TEC family of kinases, provides a robust and targeted approach to modulating the immune responses that drive these conditions. The comprehensive data from in vitro, cellular, and clinical studies underscore the potent and specific activity of Ritlecitinib, establishing it as a valuable therapeutic option for patients with autoimmune disorders such as alopecia areata and vitiligo. Further research will continue to elucidate the full potential of this innovative molecule in a broader range of immune-mediated diseases.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdbioproducts.com [mdbioproducts.com]
- 4. Efficacy and safety of oral ritlecitinib for the treatment of active nonsegmental vitiligo: A randomized phase 2b clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. B Cell Development and T-Dependent Antibody Response Are Regulated by p38γ and p38δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 7. researchgate.net [researchgate.net]
(2R,5S)-Ritlecitinib's Covalent Engagement of JAK3 Cys-909: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5S)-Ritlecitinib (LITFULO®) is a first-in-class, orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3][4][5] Its approval for the treatment of severe alopecia areata in adults and adolescents marks a significant advancement in the therapeutic landscape for this autoimmune condition.[1][3][6][7] This technical guide provides an in-depth exploration of the core mechanism of Ritlecitinib's action: the covalent binding to Cysteine-909 (Cys-909) within the ATP-binding site of JAK3. This unique interaction underpins its high selectivity and durable pharmacodynamic effects.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling pathways that regulate immune cell function.[8] Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases.[9] Ritlecitinib's targeted approach, focusing on the selective inhibition of JAK3, offers a promising strategy to modulate the immune response while potentially minimizing off-target effects associated with broader spectrum JAK inhibitors.[9][10][11]
This guide will detail the biochemical and cellular mechanisms of Ritlecitinib's covalent binding, present key quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Mechanism of Covalent Inhibition
Ritlecitinib's selectivity for JAK3 is primarily attributed to its irreversible covalent interaction with a unique cysteine residue, Cys-909, located in the ATP-binding site of JAK3.[3][12][13] This cysteine is notably replaced by a serine residue in other JAK family members (JAK1, JAK2, and TYK2), providing a structural basis for Ritlecitinib's high selectivity.[3][12][14]
The covalent bond is formed through a Michael addition reaction between the electrophilic acrylamide moiety of Ritlecitinib and the nucleophilic thiol group of Cys-909.[13][15] This irreversible binding permanently inactivates the JAK3 enzyme, leading to a sustained inhibition of its downstream signaling cascade.[1][2][16]
Modeling studies indicate that Ritlecitinib's structure, including an axial methyl group, allows for a favorable conformation within the ATP pocket of JAK3, facilitating the interaction with Cys-909 without steric hindrance.[13] The acrylamide carbonyl group may also form a stabilizing hydrogen bond with the backbone NH of Cys-909, further promoting the nucleophilic addition.[13]
Quantitative Data
The potency, selectivity, and target engagement of Ritlecitinib have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 (nM) | Notes |
| JAK3 | 33.1[3][17] | High potency against the primary target. |
| JAK1 | >10,000[3][17] | Demonstrates high selectivity over JAK1. |
| JAK2 | >10,000[3][17] | Demonstrates high selectivity over JAK2. |
| TYK2 | >10,000[3][17] | Demonstrates high selectivity over TYK2. |
| ITK | 8,510[5] | Also inhibits TEC family kinases. |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity - Inhibition of STAT Phosphorylation
| Cytokine Stimulant | Downstream STAT | IC50 (nM) | Cell Type |
| IL-2 | STAT5 | 244[17] | Human whole blood lymphocytes |
| IL-4 | STAT5 | 340[17] | Human whole blood lymphocytes |
| IL-7 | STAT5 | 407[17] | Human whole blood lymphocytes |
| IL-15 | STAT5 | 266[17] | Human whole blood lymphocytes |
| IL-21 | STAT3 | 355[17] | Human whole blood lymphocytes |
These values demonstrate Ritlecitinib's ability to inhibit the functional consequences of JAK3 signaling in a cellular context.
Table 3: Target Occupancy in Healthy Adults (Single Dose)
| Dose | Target Kinase | Maximal Median Target Occupancy (%) |
| 50 mg | JAK3 | 72[6] |
| 200 mg | JAK3 | 64[6] |
| 50 mg | BTK | >94 |
| 200 mg | BTK | >97 |
| 50 mg | ITK | >94 |
| 200 mg | ITK | >97 |
| 50 mg | TEC | >94 |
| 200 mg | TEC | >97 |
| 50 mg | TXK | >94 |
| 200 mg | TXK | >97 |
| 50 mg | BMX | 87 |
| 200 mg | BMX | >97 |
Target occupancy was assessed using mass spectrometry.[6] These data confirm significant and sustained engagement of both JAK3 and TEC family kinases in vivo.
Signaling Pathway
JAK3 is critically involved in signaling pathways initiated by cytokines that utilize the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[15] Upon cytokine binding, JAK3, in association with JAK1, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[14] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immune cell proliferation, differentiation, and function.[8][14] Ritlecitinib, by irreversibly inhibiting JAK3, effectively blocks this signaling cascade.
References
- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Flow Cytometry Assay to Predict Immune Checkpoint Blockade-Related Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiomics Analysis of the Response to Ritlecitinib in Alopecia Areata Subtypes and Correlation With Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nextstepsinderm.com [nextstepsinderm.com]
- 9. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. promega.com [promega.com]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. development-and-validation-of-a-robust-lc-ms-ms-method-for-quantitation-of-a-novel-kinase-inhibitor-ritlecitinib-in-rat-plasma-application-in-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 17. m.youtube.com [m.youtube.com]
(2R,5S)-Ritlecitinib: A Technical Profile on Selectivity for Janus Kinase (JAK) Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of (2R,5S)-Ritlecitinib, an irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases. The document details its mechanism of action, quantitative inhibitory data against JAK isoforms, and the experimental methodologies used for these characterizations.
Introduction
Ritlecitinib (LITFULO™) is a kinase inhibitor approved for the treatment of severe alopecia areata.[1][2] Its therapeutic effect is rooted in the modulation of immune responses by selectively targeting specific signaling pathways.[3] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and hematopoiesis.[4][5] The selectivity of a JAK inhibitor is a crucial determinant of its efficacy and safety profile.[6] Ritlecitinib was designed for high selectivity toward JAK3, thereby minimizing off-target effects associated with the inhibition of other JAK isoforms.[6][7]
Mechanism of Selectivity
Ritlecitinib's high selectivity for JAK3 is achieved through its unique mechanism of irreversible, covalent binding.[1] It targets a specific cysteine residue (Cys-909) located in the ATP-binding site of the JAK3 catalytic domain.[7] This interaction blocks the enzyme's activity. Other JAK family members (JAK1, JAK2, TYK2) possess a serine residue at the equivalent position, which prevents the covalent binding of Ritlecitinib, thus conferring its high degree of selectivity.[1][7] This irreversible inhibition of JAK3 and members of the TEC kinase family (which also have a corresponding cysteine) leads to the downstream blockade of cytokine signaling and T-cell cytolytic activity.[1][8]
Quantitative Selectivity Profile
The selectivity of Ritlecitinib has been quantified using in vitro biochemical assays to determine its half-maximal inhibitory concentration (IC50) against each JAK isoform. The data clearly demonstrates a potent and selective inhibition of JAK3 over other family members.
| Kinase Target | IC50 (nM) | Selectivity over JAK3 |
| JAK3 | 33.1 | 1x |
| JAK1 | >10,000 | >302x |
| JAK2 | >10,000 | >302x |
| TYK2 | >10,000 | >302x |
| Data sourced from in vitro kinase assays.[1] |
Another source reports an IC50 for JAK3 of 144.8 nM.[9][10] The variance may be attributable to different assay conditions. However, both values confirm high selectivity over other JAK isoforms.
Signaling Pathway Inhibition
JAK3 functions by pairing with JAK1 to mediate signaling for cytokines that utilize the common gamma chain (γc) receptor subunit.[4] This includes key interleukins such as IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte development, activation, and survival.[1] By inhibiting JAK3, Ritlecitinib effectively blocks the signaling cascade initiated by these cytokines, leading to the inhibition of STAT protein phosphorylation (pSTAT) and subsequent downstream effects on immune cell function.[2][8]
Experimental Protocols
The determination of Ritlecitinib's selectivity and functional inhibition involves both biochemical and cell-based assays. A common method is the cellular assay measuring the inhibition of cytokine-induced STAT phosphorylation.
Protocol: IL-15-Induced pSTAT5 Inhibition Assay in Human Whole Blood
-
Objective: To measure the functional inhibition of the JAK1/JAK3 signaling pathway by Ritlecitinib in a cellular context.
-
Materials:
-
Freshly collected human whole blood from healthy donors.
-
This compound stock solution, serially diluted to desired concentrations.
-
Recombinant human Interleukin-15 (IL-15) as the stimulant.
-
Phosphate-buffered saline (PBS).
-
Fixation and permeabilization buffers for flow cytometry.
-
Fluorescently-labeled antibody against phosphorylated STAT5 (pSTAT5).
-
-
Methodology:
-
Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of Ritlecitinib or a vehicle control for a specified period (e.g., 60 minutes) at 37°C.
-
Cytokine Stimulation: Samples are then stimulated with a pre-determined concentration of IL-15 to activate the JAK1/JAK3 pathway. A negative control sample remains unstimulated. Incubation continues for a short duration (e.g., 15 minutes) at 37°C.
-
Cell Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are immediately fixed to preserve the phosphorylation state of intracellular proteins.
-
Permeabilization and Staining: Cells are permeabilized to allow intracellular access for the anti-pSTAT5 antibody. The fluorescently-labeled antibody is added, and samples are incubated.
-
Flow Cytometry Analysis: The level of pSTAT5 in specific cell populations (e.g., lymphocytes) is quantified using a flow cytometer. The mean fluorescence intensity (MFI) corresponds to the amount of pSTAT5.
-
Data Analysis: The percentage of inhibition of pSTAT5 is calculated for each Ritlecitinib concentration relative to the vehicle-treated, IL-15-stimulated control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[11]
-
Conclusion
This compound demonstrates a highly selective and potent inhibitory profile against JAK3. This selectivity is structurally driven by an irreversible covalent bond with a unique cysteine residue (Cys-909) in JAK3, a feature absent in other JAK isoforms.[1][7] Quantitative in vitro data confirms its minimal activity against JAK1, JAK2, and TYK2, which is advantageous for reducing potential side effects associated with broader JAK inhibition, such as those related to JAK2's role in hematopoiesis.[1][4][6] The functional consequence of this selectivity is the targeted disruption of signaling pathways for common gamma chain cytokines, which are integral to the pathobiology of certain autoimmune diseases. This focused mechanism of action underscores its targeted therapeutic potential.
References
- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 3. Unraveling Ritlecitinib: an in-depth analysis of JAK3 inhibitor for the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R,5S)-Ritlecitinib's Inhibition of TEC Family Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5S)-Ritlecitinib is a novel, orally bioavailable small molecule that functions as a dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] Its unique mechanism of irreversible covalent inhibition provides high selectivity and durable target engagement, making it a promising therapeutic agent for various autoimmune and inflammatory diseases.[1][3] This technical guide provides an in-depth overview of the inhibitory activity of ritlecitinib against TEC family kinases, including quantitative data, detailed experimental methodologies, and visualization of the relevant signaling pathways. Ritlecitinib has received approval for the treatment of severe alopecia areata.[1][4]
Mechanism of Action
Ritlecitinib acts as an irreversible covalent inhibitor of both JAK3 and the TEC family of kinases.[1][4] This targeted inhibition is achieved through the formation of a covalent bond with a non-catalytic cysteine residue present in the ATP-binding site of these kinases.[1] This irreversible binding leads to sustained inhibition of kinase activity. The selectivity for JAK3 and TEC kinases over other JAK family members is attributed to the presence of this specific cysteine residue, which is replaced by a serine in other JAK isoforms.[1]
Quantitative Inhibition Data
The inhibitory potency of ritlecitinib against various kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for JAK3 and members of the TEC kinase family.
| Kinase Target | IC50 (nM) |
| TEC Family Kinases | |
| TEC | 403[1] |
| BTK (Bruton's tyrosine kinase) | 404[1] |
| ITK (IL-2-inducible T-cell kinase) | 395[1] |
| BMX (Bone marrow tyrosine kinase on chromosome X) | 666[1] |
| RLK/TXK (Resting lymphocyte kinase) | 155[1] |
| JAK Family Kinases | |
| JAK3 | 33.1[1] |
| JAK1 | >10,000[1] |
| JAK2 | >10,000[1] |
| TYK2 | >10,000[1] |
Experimental Protocols
This section details the methodologies used to characterize the inhibitory activity of ritlecitinib.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Recombinant human TEC family kinases (e.g., TEC, BTK, ITK)
-
Substrate: Poly(Glu, Tyr) 4:1
-
ATP
-
Ritlecitinib (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
-
-
Protocol:
-
Prepare a 2.5X solution of each kinase in Kinase Buffer.
-
Prepare a 2.5X ATP/Substrate mix in Kinase Buffer.
-
Dispense 2 µL of serially diluted ritlecitinib or vehicle (DMSO) into the wells of a 384-well plate.
-
Add 2 µL of the 2.5X kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the 2.5X ATP/Substrate mix to each well.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Target Occupancy Assay (Mass Spectrometry)
This method directly measures the covalent binding of ritlecitinib to its target kinases in a cellular context.
-
Materials:
-
Cell line expressing the target TEC family kinase (e.g., human peripheral blood mononuclear cells (PBMCs))
-
Ritlecitinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Trypsin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Protocol:
-
Treat cells with varying concentrations of ritlecitinib or vehicle for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Perform a tryptic digest of the protein lysates.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the peptide containing the target cysteine residue in both its unmodified form and the ritlecitinib-adducted form.
-
Calculate the percentage of target occupancy as the ratio of the ritlecitinib-adducted peptide to the sum of the adducted and unmodified peptides.
-
Cellular Functional Assays
This assay assesses the ability of ritlecitinib to inhibit the phosphorylation of STAT5, a key downstream signaling molecule in the JAK3/STAT pathway, which is activated by cytokines like IL-2 whose signaling is dependent on TEC kinases in T-cells.
-
Materials:
-
Human PBMCs or a T-cell line (e.g., Jurkat)
-
Ritlecitinib
-
IL-2 or anti-CD3/CD28 antibodies for stimulation
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT5 (pY694) antibody (e.g., clone 47) and anti-CD4/CD8 antibodies
-
Flow cytometer
-
-
Protocol:
-
Pre-incubate cells with serially diluted ritlecitinib or vehicle for 1-2 hours.
-
Stimulate the cells with IL-2 or anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a permeabilization buffer (e.g., 90% methanol).
-
Stain the cells with fluorescently labeled antibodies against pSTAT5 and T-cell surface markers (CD4, CD8).
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of pSTAT5 in the gated T-cell populations to determine the extent of inhibition.
-
This assay measures the inhibition of B-cell activation by assessing the expression of the early activation marker CD69 following BCR stimulation.
-
Materials:
-
Human PBMCs or a B-cell line (e.g., Ramos)
-
Ritlecitinib
-
Anti-IgM or anti-IgD antibodies for BCR stimulation
-
Fluorescently labeled anti-CD69 antibody (e.g., clone FN50) and anti-CD19 antibody
-
Flow cytometer
-
-
Protocol:
-
Pre-incubate cells with serially diluted ritlecitinib or vehicle for 1-2 hours.
-
Stimulate the cells with anti-IgM or anti-IgD antibodies for 18-24 hours at 37°C.
-
Stain the cells with fluorescently labeled antibodies against CD69 and the B-cell marker CD19.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of CD69-positive cells within the CD19-positive B-cell population to determine the level of inhibition.
-
Signaling Pathways and Mechanism of Inhibition
Ritlecitinib's therapeutic effects are mediated through its inhibition of key signaling pathways in immune cells.
T-Cell Receptor (TCR) Signaling
TEC family kinases, particularly ITK, are crucial components of the TCR signaling cascade. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). PLCγ1 activation leads to the generation of second messengers, diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate downstream pathways leading to T-cell activation, proliferation, and cytokine production. Ritlecitinib, by irreversibly inhibiting ITK, blocks this critical signaling node, thereby dampening T-cell-mediated immune responses.
Caption: Ritlecitinib blocks TCR signaling by inhibiting ITK.
B-Cell Receptor (BCR) Signaling
In B-cells, Bruton's tyrosine kinase (BTK), another member of the TEC family, plays a pivotal role in BCR signaling. Following antigen binding to the BCR, BTK is activated and is essential for the subsequent activation of PLCγ2. This leads to downstream signaling events that are critical for B-cell proliferation, differentiation, and antibody production. Ritlecitinib's irreversible inhibition of BTK disrupts this pathway, thereby modulating B-cell responses.
Caption: Ritlecitinib disrupts BCR signaling by inhibiting BTK.
Experimental Workflow for Cellular Functional Assays
The following diagram illustrates the general workflow for assessing the functional consequences of TEC kinase inhibition by ritlecitinib in primary immune cells or cell lines.
Caption: Workflow for cellular functional assays.
Conclusion
This compound is a potent and selective dual inhibitor of JAK3 and TEC family kinases. Its irreversible covalent mechanism of action provides durable target inhibition, leading to the modulation of key immune signaling pathways. The data and methodologies presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the full range of its cellular effects will continue to elucidate its therapeutic potential in a variety of disease contexts.
References
(2R,5S)-Ritlecitinib: A Deep Dive into Preclinical Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5S)-Ritlecitinib, a novel covalent kinase inhibitor, is at the forefront of therapeutic advancements for certain autoimmune disorders. By irreversibly targeting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases, ritlecitinib modulates downstream signaling pathways integral to the inflammatory process. A thorough understanding of its pharmacokinetic (PK) profile and oral bioavailability in preclinical models is paramount for its translation into clinical applications. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ritlecitinib, detailing its absorption, distribution, metabolism, and excretion (ADME) characteristics in key animal models.
Core Pharmacokinetic Parameters
The preclinical development of ritlecitinib involved extensive characterization of its pharmacokinetic properties in various animal models, primarily mice, rats, and dogs. These studies are crucial for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.
Data Summary
The following tables summarize the key single-dose oral pharmacokinetic parameters of this compound in mice, rats, and dogs.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Ritlecitinib in Preclinical Models
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (F%) | 61.3% | 85.4% | 100% |
| Clearance (CL) (mL/min/kg) | 45.2 | 68.7 | 13.4 |
| Volume of Distribution (Vd) (L/kg) | 0.839 | 1.41 | 1.07 |
| Cmax (ng/mL) | Data not available | 48700 (unbound, Day 7 of 200 mg/kg/day) | Data not available |
| Tmax (hr) | Data not available | 0.42 ± 0.33 (Day 7 of 200 mg/kg/day) | Data not available |
| AUC (hr*ng/mL) | Data not available | 81700 (unbound, AUC24, Day 7 of 200 mg/kg/day) | Data not available |
| Half-life (t1/2) (hr) | Data not available | Data not available | Data not available |
Source: FDA Multi-disciplinary Review
Experimental Protocols
While specific, detailed protocols from the original preclinical studies are often proprietary, this section outlines the general methodologies typically employed in such pharmacokinetic assessments.
Typical In-Vivo Pharmacokinetic Study Design
A standard preclinical pharmacokinetic study for an orally administered compound like ritlecitinib involves the following key steps:
-
Animal Models: Healthy, adult male and female animals of the selected species (e.g., CD-1 mice, Sprague-Dawley rats, Beagle dogs) are used. Animals are typically fasted overnight before drug administration.
-
Drug Formulation and Administration: Ritlecitinib is formulated in a suitable vehicle (e.g., a solution or suspension) for oral gavage. A single dose is administered at a predetermined concentration. For intravenous administration, the drug is typically dissolved in a biocompatible solvent and administered via a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).
-
Blood Sampling: Serial blood samples are collected at predefined time points post-dosing. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation and Bioanalysis: Plasma is separated from the blood samples by centrifugation. The concentration of ritlecitinib in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters listed in Table 1.
Mandatory Visualizations
Ritlecitinib's Mechanism of Action: JAK3/TEC Signaling Pathway
Ritlecitinib exerts its therapeutic effect by inhibiting the JAK3 and TEC family kinase signaling pathways, which are crucial for the function of various immune cells. The following diagram illustrates this mechanism.
Caption: Ritlecitinib inhibits JAK3 and TEC family kinases, blocking downstream signaling pathways.
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study of an orally administered compound.
(2R,5S)-Ritlecitinib: A Technical Guide to its Role in Blocking Cytokine-Induced STAT Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2R,5S)-Ritlecitinib, commercially known as LITFULO®, is a first-in-class, orally bioavailable small molecule that acts as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of ritlecitinib, with a specific focus on its role in the blockade of cytokine-induced Signal Transducer and Activator of Transcription (STAT) phosphorylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the signaling pathways affected by ritlecitinib, quantitative data on its inhibitory activity, and detailed experimental methodologies.
Introduction to Ritlecitinib's Dual Kinase Inhibition
Ritlecitinib's unique mechanism of action stems from its ability to covalently bind to a conserved cysteine residue (Cys-909 in JAK3) within the ATP-binding site of its target kinases.[3] This irreversible binding leads to high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2), where the equivalent residue is a serine.[4][5] In addition to JAK3, several members of the TEC family of kinases, which also possess a cysteine at the analogous position, are inhibited by ritlecitinib.[3][4] This dual inhibition of JAK3 and TEC family kinases underpins its therapeutic effects in autoimmune diseases such as alopecia areata.[1][4]
The JAK-STAT Signaling Pathway and Ritlecitinib's Point of Intervention
The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. JAK3 is predominantly expressed in hematopoietic cells and is crucial for signaling mediated by cytokines that utilize the common gamma chain (γc) receptor subunit.[5] These cytokines include interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[1][5]
Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.
Ritlecitinib intervenes at a critical juncture in this pathway by inhibiting the kinase activity of JAK3. This blockade prevents the phosphorylation and subsequent activation of downstream STAT proteins, thereby abrogating the signaling cascade initiated by γc-cytokines.
Inhibition of TEC Family Kinases
In addition to its effects on the JAK-STAT pathway, ritlecitinib also inhibits members of the TEC family of non-receptor tyrosine kinases, including BTK, ITK, TEC, BMX, and TXK. These kinases are crucial for signaling downstream of various immune receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[4] The inhibition of TEC kinases by ritlecitinib is thought to contribute to its immunomodulatory effects by impacting the function of B-cells, T-cells, and other immune cells.
Quantitative Analysis of Ritlecitinib's Inhibitory Activity
The potency of ritlecitinib has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of ritlecitinib against its target kinases and its functional impact on cytokine-induced STAT phosphorylation.
Table 1: Ritlecitinib IC50 Values for Target Kinases
| Kinase | IC50 (nM) |
| JAK3 | 33.1 |
| JAK1 | >10,000 |
| JAK2 | >10,000 |
| TYK2 | >10,000 |
| BTK | 404 |
| ITK | 395 |
| TEC | 403 |
| BMX | 666 |
| RLK (TXK) | 155 |
Data sourced from a study evaluating ritlecitinib's kinase inhibition profile.[4]
Table 2: Ritlecitinib IC50 Values for Cytokine-Induced STAT Phosphorylation in Human Whole Blood
| Cytokine | Phosphorylated STAT | IC50 (nM) |
| IL-2 | STAT5 | 244 |
| IL-4 | STAT5 | 340 |
| IL-7 | STAT5 | 407 |
| IL-15 | STAT5 | 266 |
| IL-21 | STAT3 | 355 |
Data from a study assessing ritlecitinib's inhibition of cytokine-induced STAT phosphorylation.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the inhibitory effects of ritlecitinib on cytokine-induced STAT phosphorylation.
Whole Blood Phospho-STAT Flow Cytometry Assay
This assay is designed to measure the inhibition of cytokine-induced STAT phosphorylation by ritlecitinib in a physiologically relevant environment.
Objective: To determine the concentration-dependent inhibition of IL-15-induced STAT5 phosphorylation by ritlecitinib in human whole blood.
Materials:
-
Freshly collected human whole blood from healthy donors.
-
This compound stock solution.
-
Recombinant human IL-15.
-
Phosflow Lyse/Fix Buffer.
-
Perm Buffer III.
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and phosphorylated STAT5 (pSTAT5).
-
Flow cytometer.
Procedure:
-
Compound Incubation: Aliquots of fresh human whole blood are pre-incubated with a concentration range of ritlecitinib or vehicle control for a specified period (e.g., 1 hour) at 37°C.
-
Cytokine Stimulation: Following the pre-incubation, cells are stimulated with a predetermined optimal concentration of recombinant human IL-15 for a short duration (e.g., 15 minutes) at 37°C to induce STAT5 phosphorylation. An unstimulated control is included.
-
Fixation and Lysis: The stimulation is terminated by the addition of Phosflow Lyse/Fix Buffer to lyse red blood cells and fix the leukocytes. The samples are incubated at 37°C for 10-15 minutes.
-
Permeabilization: The fixed cells are washed and then permeabilized by the addition of ice-cold Perm Buffer III, followed by incubation on ice for 30 minutes. This step is crucial for allowing intracellular access of the pSTAT5 antibody.
-
Staining: After washing to remove the permeabilization buffer, the cells are stained with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT5. Staining is typically performed for 30-60 minutes at room temperature in the dark.
-
Flow Cytometric Analysis: Stained cells are acquired on a flow cytometer. Lymphocyte populations are identified based on their forward and side scatter properties and further sub-gated based on cell surface marker expression (e.g., CD3+ T cells). The median fluorescence intensity (MFI) of the pSTAT5 signal within the target cell population is quantified.
-
Data Analysis: The percentage of inhibition of STAT5 phosphorylation is calculated for each ritlecitinib concentration relative to the vehicle-treated, cytokine-stimulated control. IC50 curves are generated using non-linear regression analysis.
Conclusion
This compound is a potent and selective dual inhibitor of JAK3 and TEC family kinases. Its primary mechanism of action in blocking cytokine signaling involves the inhibition of JAK3, which effectively prevents the phosphorylation of STAT proteins downstream of γc-family cytokines. This targeted approach offers a promising therapeutic strategy for the treatment of autoimmune diseases driven by the dysregulation of these signaling pathways. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this novel therapeutic agent.
References
- 1. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of PF-06651600 (Ritlecitinib)
An In-depth Technical Guide to the Discovery and Development of PF-06651600 (Ritlecitinib)
Introduction
Ritlecitinib, marketed as LITFULO™, is a first-in-class, orally administered kinase inhibitor developed by Pfizer.[1][2] It represents a significant advancement in the treatment of severe alopecia areata, an autoimmune disease characterized by substantial hair loss.[1][3] Ritlecitinib's development was driven by a strategic approach to selectively target key inflammatory pathways while minimizing off-target effects.[2] It received its first FDA approval on June 23, 2023, for use in adults and adolescents 12 years and older with severe alopecia areata.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of Ritlecitinib (PF-06651600).
Discovery and Rationale for Target Selection
The development of Ritlecitinib was founded on the understanding that the Janus kinase (JAK) signaling pathways are crucial in the pathogenesis of many autoimmune and inflammatory diseases.[4][5] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade for numerous cytokines and growth factors that drive immune-mediated conditions.[4][6]
In alopecia areata, cytotoxic T cells (specifically CD8+ NKG2D+ T cells) attack hair follicles, leading to hair loss. This process is mediated by cytokines like interferon-gamma (IFN-γ) and interleukin-15 (IL-15), which signal through the JAK/STAT pathway.[6] Therefore, inhibiting JAKs was identified as a promising therapeutic strategy.[6]
The key innovation in the discovery of Ritlecitinib was the development of an inhibitor with high selectivity for JAK3.[7] Unlike other JAK isoforms, JAK3 is primarily expressed in hematopoietic cells and plays a critical role in lymphocyte development and function. High selectivity is achieved through the irreversible, covalent binding of Ritlecitinib to a unique cysteine residue (Cys-909) within the ATP-binding site of the JAK3 catalytic domain.[1][7][8] This residue is a serine in other JAK isoforms (JAK1, JAK2, TYK2), which confers a significant selectivity advantage.[1][7]
Furthermore, screening revealed that other kinases with a cysteine at the equivalent position could also be inhibited.[7] Notably, five of these belong to the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family, which are also involved in immune cell signaling, including T cell and B cell receptor signaling.[1][7] This dual inhibition of JAK3 and the TEC kinase family was hypothesized to provide a more beneficial and targeted immunomodulatory profile for treating diseases like alopecia areata.[7][8]
Mechanism of Action
Ritlecitinib is a kinase inhibitor that irreversibly blocks the adenosine triphosphate (ATP) binding site of both JAK3 and the TEC family of kinases.[9][10][11]
-
JAK3 Inhibition : By inhibiting JAK3, Ritlecitinib blocks the signaling of common gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[12][13] This, in turn, inhibits the cytokine-induced STAT phosphorylation that is dependent on JAK3 receptors, thereby modulating the activity of immune cells like T lymphocytes and Natural Killer (NK) cells.[6][9]
-
TEC Kinase Family Inhibition : Ritlecitinib also inhibits TEC family members, including ITK, BTK, BMX, RLK, and TEC itself.[1][7] This action interferes with the signaling of immune receptors such as the T cell receptor (TCR) and B cell receptor (BCR), further dampening the immune response.[1] The inhibition of TEC kinases is believed to be the primary driver for reducing the cytolytic function of CD8+ T cells and NK cells.[7][8]
This dual mechanism allows Ritlecitinib to effectively target the autoimmune processes underlying alopecia areata while sparing the broader, non-selective JAK inhibition that could lead to more significant side effects.[2][14]
Preclinical Development
In Vitro Kinase Profiling
Ritlecitinib was engineered for high selectivity. In vitro assays demonstrated potent, irreversible inhibition of JAK3 and measurable inhibition of TEC family kinases, with significantly lower affinity for other JAK isoforms.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay The inhibitory activity of Ritlecitinib was typically determined using biochemical assays. For example, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay could be employed.
-
Reagents : Recombinant human kinase enzymes (JAK1, JAK2, JAK3, TYK2, TEC family), appropriate peptide substrate, ATP, and Ritlecitinib at various concentrations.
-
Procedure : The kinase, substrate, and Ritlecitinib are incubated together to allow for binding. The reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from dose-response curves. Assays were conducted at specified ATP concentrations, often near the Michaelis constant (Km) for each enzyme, to provide a standardized measure of potency.[15]
| Target Kinase | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 33.1 | 1x |
| JAK1 | >10,000 | >302x |
| JAK2 | >10,000 | >302x |
| TYK2 | >10,000 | >302x |
| RLK (TXK) | 155 | 4.7x |
| ITK | 395 | 11.9x |
| TEC | 403 | 12.2x |
| BTK | 404 | 12.2x |
| BMX | 666 | 20.1x |
| Source: Data compiled from multiple sources.[1][16] |
Cell-Based Assays
In cellular settings, Ritlecitinib demonstrated the ability to inhibit cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors, confirming its mechanism of action within a biological system.[9][11]
Experimental Protocol: STAT Phosphorylation Assay
-
Cell Culture : Immune cells (e.g., human T cells or NK cells) are cultured.
-
Treatment : Cells are pre-incubated with varying concentrations of Ritlecitinib or a vehicle control.
-
Stimulation : Cells are then stimulated with a JAK3-dependent cytokine (e.g., IL-2 or IL-15) to induce STAT phosphorylation.
-
Analysis : After stimulation, cells are lysed, and the levels of phosphorylated STAT (pSTAT) are measured using techniques like Western blotting or flow cytometry with phospho-specific antibodies. The results demonstrate the dose-dependent inhibition of the signaling pathway by Ritlecitinib.
In Vivo Studies
Preclinical in vivo studies in animal models of inflammatory diseases demonstrated the anti-inflammatory activity of Ritlecitinib.[12] These studies were crucial for establishing the initial safety, tolerability, and pharmacokinetic profile before moving into human trials. The development program included repeat-dose toxicity studies, genetic toxicity studies, and carcinogenicity studies.[17]
Clinical Development
Ritlecitinib underwent a robust clinical development program for several autoimmune conditions, including rheumatoid arthritis, ulcerative colitis, and vitiligo, but its primary success and first approval were for alopecia areata.[2][18][19]
Pharmacokinetics in Humans
Ritlecitinib is administered orally and exhibits rapid absorption.[9][18] Its pharmacokinetic profile was characterized in multiple Phase 1, 2, and 3 studies.[18]
| Parameter | Value |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour |
| Terminal Half-Life (t½) | 1.3 - 2.3 hours |
| Absolute Oral Bioavailability | ~64% |
| Plasma Protein Binding | ~14% |
| Metabolism | Multiple pathways, primarily via Glutathione S-transferase (GST) and Cytochrome P450 (CYP) enzymes (CYP3A, CYP2C8, CYP1A2, CYP2C9). No single pathway contributes >25%. |
| Excretion | ~66% in urine, ~20% in feces. ~4% excreted as unchanged drug in urine. |
| Source: Pfizer Medical Information, DrugBank Online.[6][9][11] |
Coadministration with a high-fat meal had no clinically significant impact on systemic exposure.[9][11]
Pivotal Clinical Trial: ALLEGRO Phase 2b/3
The FDA approval for alopecia areata was primarily based on the results of the ALLEGRO Phase 2b/3 trial (NCT03732807).[3][5]
Experimental Protocol: ALLEGRO Phase 2b/3 Trial Design
-
Study Design : A randomized, double-blind, placebo-controlled, multicenter trial.[20]
-
Participants : 718 patients aged 12 years and older with alopecia areata characterized by ≥50% scalp hair loss, as measured by the Severity of Alopecia Tool (SALT) score.[3]
-
Dosing Regimens : Patients were randomized to receive Ritlecitinib (e.g., 50 mg or 30 mg once daily, with or without a loading dose) or placebo for 24 weeks.[20][21]
-
Primary Endpoint : The proportion of patients achieving a SALT score of 20 or less (i.e., ≤20% scalp hair loss, indicating significant regrowth) at Week 24.[3][20]
-
Secondary Endpoints : Included assessments of eyelash and eyebrow regrowth and patient-reported outcomes.[5]
| Treatment Group (at 24 Weeks) | Patients Achieving SALT ≤20 (%) | p-value vs. Placebo |
| Ritlecitinib 50 mg | 23% | <0.0001 |
| Ritlecitinib 30 mg | 14-22% (depending on loading dose) | Significant |
| Ritlecitinib 10 mg | Not significant | - |
| Placebo | 1.6% | N/A |
| Source: Pfizer Press Release, The Lancet.[1][3][20] |
The efficacy and safety of Ritlecitinib were found to be consistent between adolescents (12-17 years) and adults.[3] Long-term data from the ALLEGRO-LT study showed sustained and improving efficacy over time.[1]
Safety and Tolerability
Across clinical trials, Ritlecitinib was generally well-tolerated.[22] The most common adverse reactions were mild to moderate in severity.
| Adverse Reaction (Incidence ≥1%) |
| Headache |
| Diarrhea |
| Acne |
| Rash |
| Urticaria |
| Folliculitis |
| Pyrexia (Fever) |
| Atopic Dermatitis |
| Dizziness |
| Increased Blood Creatine Phosphokinase |
| Herpes Zoster (Shingles) |
| Decreased Red Blood Cell Count |
| Stomatitis |
| Source: LITFULO® Prescribing Information.[10] |
The label includes warnings for serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis, which are class-wide considerations for JAK inhibitors.[1][6]
Synthesis and Manufacturing
A scalable manufacturing process was developed for PF-06651600. Key advancements included replacing expensive catalysts (e.g., PtO2 with 5% Rh/C), developing a diastereomeric salt crystallization to isolate the desired enantiomer without chromatography, and establishing a high-yielding amidation step.[19][23] These process improvements increased the overall yield from 5% to 14% and enabled the production of multi-kilogram batches of the active pharmaceutical ingredient (API) to support clinical studies and commercialization.[23]
Regulatory Milestones
-
September 2018 : Granted Breakthrough Therapy designation by the U.S. FDA for the treatment of alopecia areata, based on positive Phase 2a results.[4][24]
-
June 23, 2023 : Approved by the U.S. FDA for severe alopecia areata in adults and adolescents (12+).[1][21]
-
June 26, 2023 : Approved in Japan for alopecia areata.[1]
-
September 2023 : Approved in the European Union.[19]
Conclusion
The development of Ritlecitinib (PF-06651600) exemplifies a targeted, mechanism-based approach to drug discovery. By selectively and irreversibly inhibiting JAK3 and the TEC family of kinases, it offers a novel and effective oral treatment for severe alopecia areata, an area with significant unmet medical need. Its journey from a rational design concept to a globally approved therapy was supported by rigorous preclinical characterization and a comprehensive clinical trial program that successfully demonstrated a favorable benefit-risk profile for patients 12 years of age and older.
References
- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]
- 3. pfizer.com [pfizer.com]
- 4. Pfizer Receives Breakthrough Therapy Designation from FDA for PF-06651600, an oral JAK3 Inhibitor, for the Treatment of Patients with Alopecia Areata | Pfizer [pfizer.com]
- 5. pfizer.com [pfizer.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. scholarsinmedicine.com [scholarsinmedicine.com]
- 11. medcentral.com [medcentral.com]
- 12. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Evolution of Ritlecitinib Population Pharmacokinetic Models During Clinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. New and Upcoming Breakthroughs in Alopecia Areata Treatment [everydayhealth.com]
- 21. Ritlecitinib for Alopecia Areata · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 22. Comprehensive Safety Exposure-Response Analysis to Support Ritlecitinib Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biospectrumasia.com [biospectrumasia.com]
Ritlecitinib: A Technical Overview of In Vitro Inhibition of JAK3 and TEC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro inhibitory activity of Ritlecitinib ((2R,5S)-Ritlecitinib) against its two primary target classes: Janus kinase 3 (JAK3) and the TEC family of non-receptor tyrosine kinases. Ritlecitinib is an irreversible, covalent inhibitor that has gained significant attention for its therapeutic potential in autoimmune diseases. This document details its potency, selectivity, the experimental methods used for its characterization, and the signaling pathways it modulates.
Data Presentation: In Vitro IC50 Values
The inhibitory potency of Ritlecitinib was determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values against JAK3 and the five members of the TEC kinase family are summarized below. These values highlight the dual-activity profile of the compound.
Table 1: Ritlecitinib IC50 Values for JAK Family Kinases
| Kinase | IC50 (nM) | Assay ATP Concentration | Selectivity vs. JAK3 |
| JAK3 | 33.1 | 1 mM | - |
| JAK1 | >10,000[1] | 1 mM | >300-fold |
| JAK2 | >10,000[1] | 1 mM | >300-fold |
| TYK2 | >10,000[1] | 1 mM | >300-fold |
Table 2: Ritlecitinib IC50 Values for TEC Family Kinases
| Kinase | Other Names | IC50 (nM) |
| TXK | RLK | 155[1] |
| ITK | - | 395[1] |
| TEC | - | 403[1] |
| BTK | - | 404[1] |
| BMX | ETK | 666[1] |
Mechanism of Inhibition
Ritlecitinib functions as a targeted covalent inhibitor. Its mechanism relies on an acrylamide "warhead" that forms an irreversible covalent bond with a specific, non-catalytic cysteine residue located within the ATP-binding site of its target kinases.
The high selectivity of Ritlecitinib for JAK3 over other JAK family members is attributed to the presence of a unique cysteine residue (Cys-909) in the JAK3 active site.[2][3] In JAK1, JAK2, and TYK2, this position is occupied by a serine, which is not susceptible to the same covalent modification.[3] Conveniently for its dual-activity profile, this key cysteine residue is conserved across all five members of the TEC kinase family, allowing for their effective inhibition by Ritlecitinib.[1][3]
Experimental Protocols
The following section outlines a generalized methodology for determining the in vitro IC50 values of a covalent kinase inhibitor like Ritlecitinib, based on common practices in the field.
Biochemical Kinase Inhibition Assay (Irreversible Covalent Inhibitor)
This assay quantifies the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.
1. Reagents and Materials:
-
Kinase: Purified, recombinant human kinase (e.g., JAK3, BTK, ITK, etc.).
-
Substrate: A specific peptide or protein substrate for the kinase, often labeled with a fluorescent tag (e.g., FAM or FITC) for detection.
-
ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction. Assays are typically run at a fixed concentration, often at or near the physiological concentration of 1 mM to assess potency in a more biologically relevant context.
-
Inhibitor: Ritlecitinib, serially diluted in 100% DMSO.
-
Assay Buffer: Typically contains HEPES buffer, MgCl₂, DTT, and a surfactant like BSA or Tween-20 to maintain enzyme stability and prevent non-specific binding.
-
Stop Solution: A solution containing a chelating agent like EDTA to sequester Mg²⁺ ions and halt the kinase reaction.
-
Detection System: A microplate reader or mobility shift assay platform (e.g., Caliper LabChip) capable of quantifying the phosphorylated substrate.
2. Assay Procedure:
-
Pre-incubation (Enzyme-Inhibitor Binding): Due to the time-dependent nature of covalent inhibition, the kinase and inhibitor are typically pre-incubated together for a defined period (e.g., 30-60 minutes) at room temperature. This allows the covalent bond to form.
-
The kinase is added to wells of a microplate containing assay buffer and the serially diluted Ritlecitinib. Control wells contain DMSO without the inhibitor.
-
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing the substrate and ATP.
-
Kinase Reaction: The reaction is allowed to proceed for a specific duration (e.g., 60-120 minutes) at room temperature, during which the active kinase phosphorylates the substrate.
-
Reaction Termination: The reaction is stopped by adding the EDTA-containing stop solution.
-
Detection and Data Analysis: The amount of phosphorylated substrate is quantified. The percentage of inhibition is calculated relative to the uninhibited (DMSO) controls. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic curve.
Signaling Pathways and Visualizations
Ritlecitinib exerts its therapeutic effect by blocking key signaling cascades in immune cells. The following diagrams, generated using the DOT language, illustrate the targeted pathways.
JAK3 Signaling Pathway
JAK3 is essential for signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc). This pathway is critical for the proliferation, differentiation, and survival of lymphocytes.
Caption: Ritlecitinib inhibits the JAK3-STAT signaling pathway.
TEC Kinase Signaling Pathway
TEC family kinases are crucial components of signaling downstream from antigen receptors (like the B-cell and T-cell receptors) and other immune receptors. They link receptor activation to downstream effectors like PLCγ, leading to immune cell activation.
Caption: Ritlecitinib inhibits the TEC kinase signaling pathway.
Experimental Workflow: Covalent Inhibitor IC50 Assay
The logical flow for determining the potency of an irreversible inhibitor involves distinct steps to account for the time-dependent covalent modification of the target enzyme.
Caption: Workflow for a covalent kinase inhibitor IC50 assay.
References
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay with (2R,5S)-Ritlecitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5S)-Ritlecitinib, sold under the brand name Litfulo, is a kinase inhibitor developed for the treatment of severe alopecia areata.[1][2] It functions as an irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][3] Ritlecitinib's mechanism of action involves blocking the adenosine triphosphate (ATP) binding site of these kinases, thereby inhibiting downstream signaling pathways involved in the immune response.[1][3][4][5] Specifically, it covalently binds to a cysteine residue (Cys-909 in JAK3) present in the ATP-binding site of JAK3 and TEC family kinases.[3] This dual inhibition of JAK3 and TEC kinases modulates the signaling of various cytokines and immune receptors, making it an effective therapeutic agent for autoimmune conditions like alopecia areata.[3][6][7] In vitro kinase assays are crucial for characterizing the potency and selectivity of inhibitors like Ritlecitinib. This document provides a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against its target kinases.
Signaling Pathway Inhibition by Ritlecitinib
Ritlecitinib targets two key signaling pathways: the JAK/STAT pathway and the TEC kinase pathway. The JAK/STAT pathway is crucial for signaling by numerous cytokines that are involved in immunity and inflammation. Ritlecitinib selectively inhibits JAK3, which is primarily associated with cytokine receptors that use the common gamma chain (γc).[8] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the transcription of target genes involved in immune cell proliferation and function.[1][5]
The TEC kinase family, including BTK, ITK, TEC, BMX, and RLK, are non-receptor tyrosine kinases that play critical roles in the signaling pathways of various immune cell receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[6][9][10] By irreversibly inhibiting these kinases, Ritlecitinib disrupts downstream signaling cascades that are essential for the activation, proliferation, and function of B-cells, T-cells, and other immune cells.[6][11]
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. Ritlecitinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. medcentral.com [medcentral.com]
- 6. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tec family of protein-tyrosine kinases: an overview of their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tec Kinases [sigmaaldrich.com]
- 11. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2R,5S)-Ritlecitinib Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5S)-Ritlecitinib is a potent and irreversible kinase inhibitor with high selectivity for Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2][3][4] Its mechanism of action involves blocking the adenosine triphosphate (ATP) binding site of these kinases, which are crucial components of intracellular signaling pathways that regulate immune cell function.[1][4] Specifically, Ritlecitinib's dual activity inhibits cytokine signaling mediated by JAK3-dependent receptors and the signaling of immune receptors dependent on TEC kinase family members.[1][5] This targeted inhibition modulates the inflammatory responses implicated in autoimmune diseases, and Ritlecitinib is approved for the treatment of severe alopecia areata.[1][3]
These application notes provide detailed protocols for cell-based assays to quantify the activity of Ritlecitinib, offering researchers the tools to investigate its pharmacological effects in a cellular context. The described assays are essential for mechanism-of-action studies, drug screening, and profiling of Ritlecitinib and other JAK3/TEC kinase inhibitors.
Signaling Pathways Targeted by Ritlecitinib
Ritlecitinib's therapeutic effects stem from its ability to interfere with specific signaling cascades within immune cells.
JAK3/STAT Signaling Pathway: JAK3 is predominantly expressed in lymphoid cells and plays a critical role in signaling from common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[6] Upon cytokine binding, receptor-associated JAKs activate each other and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[8] By irreversibly binding to JAK3, Ritlecitinib prevents the phosphorylation and subsequent activation of STAT proteins, thereby inhibiting the downstream effects of these crucial cytokines.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. litfulo.pfizerpro.com [litfulo.pfizerpro.com]
- 3. naaf.org [naaf.org]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Ritlecitinib in Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ritlecitinib in plasma. Ritlecitinib (LITFULO®) is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The protocol employs a straightforward protein precipitation technique for sample preparation and has been validated according to U.S. Food and Drug Administration (FDA) guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[3][4] The successful application of this method in a pharmacokinetic study in rats confirms its suitability for preclinical research.[4][5]
Mechanism of Action: Ritlecitinib Signaling Pathway
Ritlecitinib exerts its therapeutic effect by dually inhibiting the JAK3 and TEC kinase families.[6] It covalently binds to a specific cysteine residue (Cys-909) in the ATP-binding site of JAK3, leading to irreversible inhibition.[2][6] This action blocks the signaling of several key cytokines (e.g., IL-2, IL-4, IL-7, IL-15, IL-21) that are dependent on the JAK3 pathway, thereby inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][6][7] Additionally, Ritlecitinib inhibits TEC family kinases, which are crucial for signaling from immune receptors like B cell receptors (BCR) and T cell receptors (TCR).[6] This dual inhibition modulates the inflammatory response implicated in autoimmune diseases.[2][7]
Experimental Protocol
This protocol is based on a validated method for the quantification of Ritlecitinib in rat plasma.[3][4]
-
Ritlecitinib analytical standard
-
[¹³C₄]-Ritlecitinib (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Rat plasma (or other relevant biological matrix)
-
LC System: Shimadzu Prominence LC-20AD UFLC system or equivalent.[3][4]
-
Mass Spectrometer: AB Sciex QTRAP 5500 or a comparable triple quadrupole mass spectrometer.[3][4]
The overall workflow involves plasma sample preparation via protein precipitation, followed by chromatographic separation and detection by mass spectrometry.
2.4.1. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Spike the sample with the internal standard, [¹³C₄]-Ritlecitinib.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.4.2. Liquid Chromatography Conditions The chromatographic separation is achieved using a C18 reverse-phase column.[3][4]
| Parameter | Condition |
| LC System | Shimadzu Prominence LC-20AD UFLC[3][4] |
| Column | Xselect HSS T3 C18 (2.1 x 150 mm, 2.5 µm)[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3][4] |
| Composition | Isocratic: 70% A : 30% B (v/v)[3][4] |
| Flow Rate | 0.4 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temp. | 30 °C[3] |
2.4.3. Mass Spectrometry Conditions Detection is performed using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM).[3][4]
| Parameter | Condition |
| MS System | AB Sciex QTRAP 5500[3][4] |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Mode | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V |
| Source Temp. | 550 °C |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ritlecitinib (Quantifier) | 286.1 | 105.7[3][4] |
| [¹³C₄]-Ritlecitinib (IS) | 290.1 | 109.7[3][4] |
Method Validation Summary
The method was validated according to FDA guidelines, assessing linearity, accuracy, precision, recovery, and stability.[3][4]
3.1. Linearity The method demonstrated excellent linearity over the tested concentration range.
| Parameter | Result |
| Concentration Range | 5–100 ng/mL[3][4][5] |
| Correlation Coefficient (r²) | > 0.99 |
3.2. Accuracy and Precision Intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results fell within the FDA's accepted standard of ±15%.[3][5]
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low QC | < 15% | < 15% | Within ±15% |
| Mid QC | < 15% | < 15% | Within ±15% |
| High QC | < 15% | < 15% | Within ±15% |
3.3. Recovery and Matrix Effect The extraction efficiency and the influence of the plasma matrix were assessed.
| Parameter | Result |
| Mean Extraction Recovery | ~93%[3][4][5] |
| Matrix Effect | Negligible[3][4][5] |
3.4. Stability Ritlecitinib was found to be stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage.[3][4]
| Condition | Stability |
| Bench Top (at Room Temp) | Stable |
| Freeze-Thaw Cycles | Stable |
| Long-Term (-80 °C) | Stable |
Application in a Pharmacokinetic Study
This validated LC-MS/MS method was successfully applied to characterize the pharmacokinetics of Ritlecitinib in rats. Following oral administration, the drug was found to be rapidly absorbed.[3][4][5]
-
Peak Plasma Concentration (Cmax): 43.82 ng/mL[5]
-
Time to Peak Concentration (Tmax): 0.5–0.75 hours[5]
-
Terminal Half-life (t½): Approximately 1.5 to 2.3 hours.[1][5]
Conclusion
The described LC-MS/MS method provides a highly sensitive, specific, and reliable tool for the quantification of Ritlecitinib in plasma.[4][5] Its simple protein precipitation sample preparation and successful validation make it well-suited for supporting preclinical and clinical pharmacokinetic studies, aiding in the continued development and therapeutic monitoring of Ritlecitinib.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. development-and-validation-of-a-robust-lc-ms-ms-method-for-quantitation-of-a-novel-kinase-inhibitor-ritlecitinib-in-rat-plasma-application-in-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 6. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating T-Cell Receptor Signaling with (2R,5S)-Ritlecitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5S)-Ritlecitinib is a selective, orally bioavailable, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] This unique mechanism of action allows for the targeted modulation of signaling pathways crucial for the function of T-cells and other immune cells, making it a valuable tool for investigating T-cell receptor (TCR) signaling and its role in autoimmune diseases.[2][3] These application notes provide a comprehensive overview of the use of Ritlecitinib in studying T-cell biology, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.
Mechanism of Action
Ritlecitinib covalently binds to a cysteine residue (Cys-909) in the ATP binding site of JAK3, leading to its irreversible inhibition.[1] A similar cysteine residue is present in the TEC family of kinases, which includes ITK, BTK, TEC, RLK, and BMX, making them susceptible to inhibition by Ritlecitinib.[2] This dual inhibition disrupts two critical signaling axes in T-cells:
-
JAK3/STAT Pathway: JAK3 is essential for signaling downstream of common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-15, and IL-21.[3] Inhibition of JAK3 by Ritlecitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, thereby interfering with T-cell proliferation, differentiation, and survival.[3][4]
-
TCR/TEC Kinase Pathway: TEC family kinases, particularly ITK in T-cells, are crucial downstream mediators of TCR signaling.[3] Upon TCR engagement, ITK is activated and participates in the phosphorylation of phospholipase C gamma 1 (PLCγ1), leading to downstream signaling events that culminate in T-cell activation, cytokine production, and cytotoxic function.[2] By inhibiting ITK, Ritlecitinib directly dampens the signaling cascade initiated by TCR engagement.
The combined inhibition of both JAK3 and TEC family kinases results in a potent and broad-spectrum modulation of T-cell function.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of Ritlecitinib.
Table 1: In Vitro Inhibitory Activity of Ritlecitinib [2]
| Target Kinase | IC50 (nM) |
| JAK3 | 33.1 |
| ITK | 155 |
| RLK | 395 |
| TEC | 403 |
| BTK | 404 |
| BMX | 666 |
| JAK1 | >10,000 |
| JAK2 | >10,000 |
| TYK2 | >10,000 |
Table 2: Inhibition of Cytokine-Induced STAT Phosphorylation by Ritlecitinib [3]
| Cytokine | Phosphorylated STAT | IC50 (nM) |
| IL-2 | STAT5 | 244 |
| IL-4 | STAT5 | 340 |
| IL-7 | STAT5 | 407 |
| IL-15 | STAT5 | 266 |
| IL-21 | STAT3 | 355 |
Table 3: Target Occupancy of Ritlecitinib in Healthy Adults (Single Dose) [4]
| Dose | Maximal Median JAK3 Occupancy | Maximal Median TEC Kinase Occupancy (excluding BMX) |
| 50 mg | 72% | >94% |
| 200 mg | 64% | >97% |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of Ritlecitinib on T-cell receptor signaling.
Protocol 1: Analysis of T-Cell Activation Markers by Flow Cytometry
This protocol describes the assessment of T-cell activation by measuring the surface expression of markers such as CD69 and CD25 on T-cells following stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Ritlecitinib (dissolved in DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of Ritlecitinib in complete RPMI-1640 medium. Add 50 µL of the Ritlecitinib dilutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with Ritlecitinib for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding 50 µL of a solution containing anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies. Include an unstimulated control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and wash them with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the percentage and mean fluorescence intensity (MFI) of CD25 and CD69 positive cells.
Protocol 2: Western Blot Analysis of STAT Phosphorylation
This protocol details the detection of phosphorylated STAT3 and STAT5 in T-cells following cytokine stimulation in the presence of Ritlecitinib.
Materials:
-
Isolated T-cells or PBMCs
-
Ritlecitinib (dissolved in DMSO)
-
Serum-free RPMI-1640 medium
-
Recombinant human IL-2 or IL-21
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Isolate T-cells or use PBMCs and culture them in complete RPMI-1640 medium.
-
Starve the cells in serum-free RPMI-1640 for 4-6 hours.
-
Pre-treat the cells with various concentrations of Ritlecitinib or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-2 (for pSTAT5) or IL-21 (for pSTAT3) for 15-30 minutes at 37°C.
-
Immediately place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 or phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total STAT3/STAT5 and the loading control to ensure equal protein loading.
Protocol 3: T-Cell Proliferation Assay using CFSE
This protocol describes how to measure the inhibitory effect of Ritlecitinib on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
Isolated T-cells or PBMCs
-
Ritlecitinib (dissolved in DMSO)
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
FACS buffer
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate T-cells or PBMCs.
-
Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of Ritlecitinib dilutions or vehicle control to the respective wells.
-
Stimulate the cells with 50 µL of anti-CD3/anti-CD28 antibodies.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8) if desired.
-
Wash and resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze T-cell proliferation by gating on the live lymphocyte population and observing the sequential halving of CFSE fluorescence in proliferating cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 3. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of pSTAT5 Inhibition by (2R,5S)-Ritlecitinib using Western Blot
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[1] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs (pSTATs) then dimerize, translocate to the nucleus, and regulate gene transcription.[2] STAT5, in particular, is activated by a variety of cytokines such as Interleukin-2 (IL-2), IL-4, IL-7, and IL-15.[3][4] Its phosphorylation is a key step in the signaling cascade initiated by these molecules.
Ritlecitinib ((2R,5S)-Ritlecitinib) is a selective, irreversible inhibitor of JAK3 and the TEC family of kinases.[5][6] By binding covalently to a specific cysteine residue in JAK3, Ritlecitinib effectively blocks its kinase activity.[3][5] This inhibition is expected to prevent the downstream phosphorylation of STAT5 that is mediated by JAK3-dependent cytokines.[4][6] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of STAT5 phosphorylation (pSTAT5) in a cellular context following treatment with Ritlecitinib.
Principle of the Assay
This protocol describes an in vitro cell-based assay. Cells capable of responding to a JAK3-activating cytokine (e.g., IL-15) are first pre-treated with varying concentrations of Ritlecitinib. Subsequently, the cells are stimulated with the cytokine to induce the phosphorylation of STAT5. Total protein is then extracted, and Western blotting is performed using specific antibodies to detect both phosphorylated STAT5 (pSTAT5) and total STAT5. The level of total STAT5 serves as a loading control to normalize the pSTAT5 signal. A reduction in the normalized pSTAT5 signal in Ritlecitinib-treated cells compared to cytokine-stimulated, untreated cells indicates the inhibitory activity of the compound. A phase 1 study has previously demonstrated that Ritlecitinib reduces pSTAT5 levels following IL-15 stimulation in a dose-dependent manner.[7]
Signaling Pathway and Experimental Overview
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
Caption: JAK3/STAT5 signaling pathway and the inhibitory action of Ritlecitinib.
Caption: Experimental workflow for Western blot analysis of pSTAT5 inhibition.
Experimental Protocol
Materials and Reagents
-
Cell Line: A suitable cell line expressing the requisite cytokine receptors and JAK3 (e.g., TF-1 cells, NK-92 cells, or primary human PBMCs).
-
This compound: Prepare stock solutions in DMSO.
-
Cytokine: Recombinant human IL-2 or IL-15.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer: PVDF membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background noise.[8]
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694) antibody.[9]
-
Rabbit anti-STAT5 antibody.
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Stripping Buffer: Mild or harsh stripping buffer.
Methods
1. Cell Culture and Treatment
-
Culture cells according to standard protocols. For suspension cells like TF-1, maintain a density between 0.2 and 1.0 x 10⁶ cells/mL.
-
Seed cells into a multi-well plate at a density of 1 x 10⁶ cells/mL.
-
Pre-treat cells with various concentrations of Ritlecitinib (e.g., 10 nM, 30 nM, 100 nM, 300 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells by adding IL-15 to a final concentration of 25 ng/mL for 15-30 minutes. Include an unstimulated control group (vehicle only, no cytokine).
2. Protein Extraction (Lysis)
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer (with inhibitors) and incubating on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer. Prepare aliquots for SDS-PAGE by adding 4x Laemmli loading buffer and boiling at 95°C for 5 minutes.[10]
4. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[11]
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibody against pSTAT5 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager.
7. Stripping and Re-probing
-
Wash the membrane in TBST.
-
Incubate the membrane in stripping buffer (as per manufacturer's instructions) to remove the antibody complexes.
-
Wash thoroughly and re-block the membrane with 5% BSA in TBST.
-
Probe the membrane with the primary antibody for total STAT5, followed by the appropriate secondary antibody and detection steps as described above.
-
If necessary, the membrane can be stripped again and probed for a loading control like β-actin.
Data Presentation and Analysis
The intensity of the bands from the Western blot should be quantified using densitometry software (e.g., ImageJ). The pSTAT5 signal should be normalized to the total STAT5 signal for each sample to account for any variations in protein loading. The inhibitory effect of Ritlecitinib is calculated as the percentage reduction in the normalized pSTAT5 signal relative to the cytokine-stimulated control.
Table 1: Quantitative Analysis of pSTAT5 Inhibition by Ritlecitinib
| Treatment Group | Ritlecitinib Conc. (nM) | pSTAT5 Intensity (Arbitrary Units) | Total STAT5 Intensity (Arbitrary Units) | Normalized pSTAT5 Ratio (pSTAT5 / Total STAT5) | % Inhibition of pSTAT5 |
| Unstimulated Control | 0 | 150 | 45,000 | 0.003 | N/A |
| Stimulated Control (IL-15) | 0 | 30,000 | 46,000 | 0.652 | 0% |
| IL-15 + Ritlecitinib | 10 | 20,500 | 45,500 | 0.451 | 30.8% |
| IL-15 + Ritlecitinib | 30 | 11,200 | 46,200 | 0.242 | 62.9% |
| IL-15 + Ritlecitinib | 100 | 4,100 | 45,800 | 0.090 | 86.2% |
| IL-15 + Ritlecitinib | 300 | 950 | 46,100 | 0.021 | 96.8% |
% Inhibition is calculated as: [1 - (Normalized Ratio_Treated / Normalized Ratio_Stimulated Control)] x 100
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. JAK/STAT: Why choose a classical or an alternative pathway when you can have both? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Note: Flow Cytometry Analysis of Lymphocyte Subsets Following (2R,5S)-Ritlecitinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R,5S)-Ritlecitinib (marketed as LITFULO™) is a kinase inhibitor developed for the treatment of severe alopecia areata.[1][2] Its mechanism of action involves the irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[2][3] This dual inhibition blocks the adenosine triphosphate (ATP) binding site, thereby interfering with key signaling pathways that regulate immune cell function and inflammation.[3][4]
Ritlecitinib's inhibition of JAK3 disrupts cytokine-induced STAT phosphorylation, a critical step in the signaling cascade for various interleukins (e.g., IL-2, IL-4, IL-7, IL-15, IL-21) involved in lymphocyte proliferation and activation.[5][6] Simultaneously, its inhibition of the TEC kinase family (which includes BTK, ITK, and TEC) impedes signaling from immune receptors such as the T cell receptor (TCR) and B cell receptor (BCR), and modulates the cytolytic activity of CD8+ T cells and Natural Killer (NK) cells.[4][6]
Pharmacodynamic studies have shown that treatment with ritlecitinib leads to a dose-dependent reduction in several key lymphocyte populations.[3][7] This application note provides a comprehensive overview of these effects and details the protocols for analyzing these changes using multi-color flow cytometry.
Signaling Pathway of Ritlecitinib
The following diagram illustrates the dual mechanism of action of ritlecitinib, targeting both the JAK3-STAT and TEC kinase signaling pathways.
Caption: Ritlecitinib irreversibly inhibits JAK3 and TEC family kinases.
Data Presentation: Effect of Ritlecitinib on Lymphocyte Subsets
Clinical data indicates that ritlecitinib administration results in consistent, dose-dependent changes in specific lymphocyte populations, while others remain unaffected.[3][4] The table below summarizes these findings.
| Lymphocyte Subset | Key Surface Markers | Observed Effect of Ritlecitinib Treatment | Citation |
| Total Lymphocytes | - | Dose-dependent decrease | [3][7] |
| T Lymphocytes | CD3+ | Dose-dependent decrease | [3][4][7] |
| T Helper Cells | CD3+, CD4+ | Dose-dependent decrease | [3][4][7] |
| Cytotoxic T Cells | CD3+, CD8+ | Dose-dependent decrease | [3][4][7] |
| B Lymphocytes | CD19+ | No change observed | [3][4] |
| Natural Killer (NK) Cells | CD16+, CD56+ | Dose-dependent decrease | [3][4][7] |
Experimental Workflow for Flow Cytometry Analysis
A systematic workflow is essential for accurate and reproducible immunophenotyping of peripheral blood mononuclear cells (PBMCs). The diagram below outlines the key steps from sample collection to data analysis.
References
- 1. What are the approved indications for Ritlecitinib? [synapse.patsnap.com]
- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Improving solubility of (2R,5S)-Ritlecitinib in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (2R,5S)-Ritlecitinib in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of Ritlecitinib?
A1: There are differing reports on the aqueous solubility of Ritlecitinib, largely dependent on whether the free base or a salt form is being used. The tosylate salt of Ritlecitinib is described as "freely soluble in water" and possesses high solubility across the physiological pH range of 1.0 to 6.8.[1][2] Conversely, the free base form has been reported as "insoluble" in water by some sources, while another indicates a water solubility of 6.67 mg/mL, which suggests it is slightly soluble.[3][4][5] This discrepancy is a critical factor to consider in your experimental design.
Q2: Why am I observing precipitation when diluting my Ritlecitinib stock solution into an aqueous buffer?
A2: Precipitation upon dilution of a concentrated stock solution (commonly in DMSO) into an aqueous buffer is a frequent issue for many poorly soluble compounds. This "fall-out" occurs because the high concentration of the organic co-solvent in the stock solution can no longer be maintained in the predominantly aqueous final solution, leading to the drug exceeding its solubility limit in the buffer. The final concentration of the organic solvent should be kept to a minimum, typically below 1% (v/v), to mitigate this effect.
Q3: Are there different forms of Ritlecitinib available, and does this affect solubility?
A3: Yes, Ritlecitinib is available as a free base and as a tosylate salt. Salt forms of active pharmaceutical ingredients (APIs) are often utilized to enhance aqueous solubility. As mentioned, Ritlecitinib tosylate is reported to be freely soluble in water, making it a more suitable choice for the preparation of aqueous stock solutions compared to the free base.[1][6][7]
Q4: What is the mechanism of action of Ritlecitinib?
A4: Ritlecitinib is a dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of tyrosine kinases.[1] It covalently binds to a cysteine residue in the ATP-binding site of these kinases, leading to irreversible inhibition.[8] This dual inhibition blocks cytokine signaling and the cytolytic activity of T cells, which are implicated in the pathogenesis of autoimmune diseases like alopecia areata.[8]
Troubleshooting Guides
Issue 1: Ritlecitinib (free base) will not dissolve in my aqueous buffer (e.g., PBS).
This is a common challenge due to the lower aqueous solubility of the Ritlecitinib free base. Here are several approaches to address this issue, starting with the simplest.
Solution 1: pH Adjustment
The solubility of ionizable compounds can often be significantly improved by adjusting the pH of the buffer.
-
Rationale: Ritlecitinib has a basic pKa, meaning it will become more protonated and soluble in acidic conditions.
-
Experimental Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4). Common buffers include citrate for acidic pH and phosphate for neutral pH.
-
Add a known amount of Ritlecitinib powder to a fixed volume of each buffer to create a slurry.
-
Stir the samples at a controlled temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved Ritlecitinib using a validated analytical method such as HPLC-UV.
-
The buffer system that yields the highest concentration of dissolved Ritlecitinib is the most suitable.
-
Solution 2: Utilization of Co-solvents
For many non-polar compounds, the use of a water-miscible organic co-solvent can enhance solubility.
-
Rationale: Co-solvents reduce the polarity of the aqueous medium, which can increase the solubility of hydrophobic molecules.
-
Experimental Protocol:
-
Prepare a concentrated stock solution of Ritlecitinib in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for many organic molecules.
-
To prepare your final working solution, perform a serial dilution of the DMSO stock into your aqueous buffer.
-
Crucially, ensure the final concentration of DMSO in your working solution is low (ideally ≤ 0.5% v/v) to avoid solvent-induced artifacts in your experiments.
-
If precipitation occurs upon dilution, you may need to optimize the co-solvent system. This can involve trying other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG), or using a combination of co-solvents.
-
Issue 2: My Ritlecitinib solution is not stable and precipitates over time.
Solution stability is a critical factor for reproducible experimental results.
Solution 1: Refrigerated Storage and Fresh Preparation
-
Rationale: Lower temperatures can slow down degradation processes and may help maintain supersaturated solutions for a longer period. However, for some compounds, lower temperatures can decrease solubility.
-
Protocol:
-
Prepare fresh working solutions daily from a concentrated stock solution.
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Before use, allow the stock solution to fully thaw and come to room temperature. Vortex briefly to ensure homogeneity.
-
If you must store a diluted aqueous solution, keep it at 4°C and visually inspect for any precipitation before each use. Conduct stability studies to determine the maximum storage duration for your specific buffer and concentration.
-
Solution 2: Employing Solubilizing Excipients
-
Rationale: Certain excipients can form complexes with the drug, enhancing its solubility and stability in aqueous solutions.
-
Protocol:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[9][10]
-
Prepare aqueous solutions of various cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin) at different concentrations.
-
Add Ritlecitinib to these solutions and determine the solubility enhancement as described in the pH adjustment protocol.
-
-
Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can form micelles that encapsulate the drug, increasing its solubility.
-
Prepare buffer solutions containing the surfactant at concentrations above its critical micelle concentration (CMC).
-
Determine the solubility of Ritlecitinib in these surfactant-containing buffers.
-
-
Quantitative Data Summary
Table 1: Solubility of Ritlecitinib and its Tosylate Salt in Various Solvents
| Compound Form | Solvent | Solubility | Reference |
| Ritlecitinib (free base) | Water | 6.67 mg/mL (requires ultrasonication) | [3][4] |
| Ritlecitinib (free base) | Water | Insoluble | [5] |
| Ritlecitinib (free base) | DMSO | 125 - 130 mg/mL | [3][4][11] |
| Ritlecitinib tosylate | Water | Freely soluble | [1][6][7] |
| Ritlecitinib tosylate | DMSO | 83.33 mg/mL (requires warming and sonication) | [12] |
Table 2: Example Co-solvent Formulations for in vitro and in vivo Studies
| Formulation Components | Achieved Concentration | Application | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL | In vivo | [11] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | In vivo | [13] |
| 5% DMSO + 95% Corn oil | - | In vivo | [8] |
Note: The provided concentrations are examples and may need to be optimized for your specific experimental needs.
Visualizations
Caption: A workflow for troubleshooting Ritlecitinib solubility issues.
Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinase pathways.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. medcentral.com [medcentral.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 5. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
(2R,5S)-Ritlecitinib stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of (2R,5S)-Ritlecitinib in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: Ritlecitinib powder should be stored at -20°C for up to 3 years.[1] For short-term storage of up to 2 years, 4°C is also acceptable.[2]
Q2: What is the recommended solvent for preparing Ritlecitinib stock solutions?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Ritlecitinib.[1][2][3] It is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3][4]
Q3: How should I prepare and store Ritlecitinib stock solutions in DMSO?
A: To prepare stock solutions, dissolve Ritlecitinib powder in DMSO to the desired concentration. Sonication or warming to 60°C may be necessary to fully dissolve the compound.[3] Once prepared, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
For storage, it is recommended to keep DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4] Always store the vials tightly sealed and protected from moisture.[3]
Q4: What is the solubility of Ritlecitinib in DMSO?
A: The solubility of Ritlecitinib in DMSO is reported to be in the range of 60 mg/mL to 130 mg/mL.[1][2] See the table below for a summary from various suppliers.
Q5: Is Ritlecitinib stable in aqueous solutions?
A: While specific stability data in aqueous solutions like cell culture media is limited in publicly available literature, Ritlecitinib has a reported water solubility of 6.67 mg/mL (ultrasonication required).[5][6] However, for cell-based assays, it is critical to determine the stability in your specific cell culture medium under your experimental conditions.
Q6: What is the mechanism of action of Ritlecitinib?
A: Ritlecitinib is a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[7][8] It covalently binds to the ATP binding site of these kinases, blocking downstream signaling pathways.[7] This inhibition prevents the phosphorylation of STAT proteins, which are crucial for the signaling of various cytokines involved in inflammatory and autoimmune responses.[3][8]
Ritlecitinib Signaling Pathway
Caption: Ritlecitinib inhibits JAK3 and TEC kinases, blocking cytokine signaling.
Troubleshooting Guide
Issue: My Ritlecitinib precipitates when I add it to my cell culture medium.
-
Possible Cause 1: Final DMSO concentration is too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.1% to 0.5%.[1] High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when the solvent environment changes.
-
-
Possible Cause 2: The concentration of Ritlecitinib exceeds its solubility in the medium.
-
Solution: Pre-warm the cell culture medium to 37°C before adding the Ritlecitinib stock solution.[1] Add the stock solution dropwise while gently vortexing the medium to facilitate mixing. If precipitation still occurs, you may need to lower the final working concentration of Ritlecitinib.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Some components of serum or the media itself can interact with the compound, reducing its solubility. Try preparing a more concentrated intermediate dilution in a serum-free medium before further diluting to the final concentration in your complete medium.
-
Issue: I am observing inconsistent or lower-than-expected activity in my cell-based assays.
-
Possible Cause 1: Degradation of Ritlecitinib in the stock solution.
-
Solution: Ensure that your DMSO stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] If in doubt, prepare a fresh stock solution from the powder.
-
-
Possible Cause 2: Instability of Ritlecitinib in the cell culture medium at 37°C.
-
Solution: Ritlecitinib may not be stable for the entire duration of your experiment. It is recommended to perform a stability study in your specific cell culture medium (see the protocol below). If instability is confirmed, you may need to refresh the medium with a freshly prepared Ritlecitinib solution during the experiment. Forced degradation studies have shown that Ritlecitinib can degrade under basic and oxidative conditions.[9]
-
-
Possible Cause 3: Adsorption to plasticware.
-
Solution: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the medium. Consider using low-adhesion microplates or glassware.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting inconsistent experimental results.
Quantitative Data Summary
Table 1: Solubility and Recommended Storage of this compound in DMSO
| Supplier | Solubility in DMSO | Storage of Stock Solution |
| MedchemExpress | 83.33 mg/mL[3] | -80°C (6 months), -20°C (1 month)[3] |
| Selleck Chemicals | 100 mg/mL | Not specified |
| TargetMol | 130 mg/mL[1] | -80°C (1 year)[1] |
| AbMole BioScience | ≥ 60 mg/mL[2] | -80°C (6 months), -20°C (1 month)[2] |
Experimental Protocols
Protocol: Assessment of Ritlecitinib Stability in Cell Culture Media
This protocol outlines a method to determine the stability of Ritlecitinib in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of Ritlecitinib (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Test Solution: Dilute the Ritlecitinib stock solution into pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution. This will serve as your T=0 reference sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining test solution in a sterile, sealed container (e.g., microcentrifuge tube or covered well in a plate) in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At specified time points (e.g., 2, 8, 24, 48, 72 hours), remove an aliquot of the test solution from the incubator and store it at -80°C until analysis.
-
Sample Analysis:
-
Thaw all samples (T=0 and subsequent time points) simultaneously.
-
Analyze the concentration of Ritlecitinib in each sample using a validated HPLC-UV method. The method used in forced degradation studies can be adapted for this purpose.
-
The peak area of Ritlecitinib at each time point will be compared to the peak area at T=0.
-
-
Data Analysis:
-
Calculate the percentage of Ritlecitinib remaining at each time point relative to the T=0 sample.
-
Plot the percentage of Ritlecitinib remaining versus time to visualize the degradation kinetics.
-
Table 2: Example Data Table for Ritlecitinib Stability Assessment
| Time (hours) | Peak Area (arbitrary units) | % Ritlecitinib Remaining |
| 0 | [Insert T=0 Peak Area] | 100% |
| 2 | [Insert T=2h Peak Area] | [Calculate %] |
| 8 | [Insert T=8h Peak Area] | [Calculate %] |
| 24 | [Insert T=24h Peak Area] | [Calculate %] |
| 48 | [Insert T=48h Peak Area] | [Calculate %] |
| 72 | [Insert T=72h Peak Area] | [Calculate %] |
Stability Assessment Workflow
Caption: Workflow for determining the stability of Ritlecitinib in cell culture media.
References
- 1. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 8. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (2R,5S)-Ritlecitinib for Topical Administration
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for the topical formulation of (2R,5S)-Ritlecitinib.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ritlecitinib?
Ritlecitinib is a kinase inhibitor that irreversibly and selectively inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] By blocking the adenosine triphosphate (ATP) binding site of these enzymes, it effectively modulates downstream signaling pathways involved in inflammation and immune responses.[2] Specifically, inhibition of JAK3 interferes with the JAK/STAT signaling pathway, which is crucial for the signaling of numerous cytokines implicated in autoimmune conditions like alopecia areata.[3][4] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn reduces the transcription of pro-inflammatory genes.[3]
References
Technical Support Center: (2R,5S)-Ritlecitinib Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (2R,5S)-Ritlecitinib during storage. It includes frequently asked questions and troubleshooting guides to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C for up to one year. For short-term storage, it can be kept at 4°C and should be protected from light. The commercially available formulation, LITFULO®, is stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F), and should be kept in its original package to protect it from light.[1][2]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on forced degradation studies, this compound is susceptible to degradation under basic (hydrolytic) and oxidative conditions.[3][4] It is also incompatible with strong acids and strong oxidizing/reducing agents.[5] While it shows stability under thermal and photolytic stress, exposure to these conditions should still be minimized.
Q3: What are the visual or physical signs of Ritlecitinib degradation?
A3: While visual inspection is not a definitive measure of stability, any change in the physical appearance of the substance, such as color change (ritlecitinib tosylate is a white to off-white to pale pink solid) or clumping, may indicate degradation or moisture uptake.[6] For solutions, the appearance of discoloration or precipitation could be a sign of degradation. Definitive assessment of stability requires analytical testing.
Q4: Are there any known incompatible excipients or materials with Ritlecitinib?
A4: The commercial formulation of Ritlecitinib (LITFULO®) contains lactose monohydrate. While this suggests compatibility, the potential for Maillard reactions with reducing sugars like lactose should be considered under certain conditions (e.g., high humidity and temperature), although this is not explicitly reported for Ritlecitinib. The use of a desiccant in the commercial packaging suggests that moisture should be avoided.[1][2] Ritlecitinib is known to be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5]
Q5: How can I monitor the stability of my Ritlecitinib sample?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS), is the most reliable way to monitor the stability of Ritlecitinib.[3][4] These methods can separate the parent drug from its degradation products and allow for their quantification.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common degradation issues with this compound.
Summary of Ritlecitinib Degradation Under Stress Conditions
| Stress Condition | Observations and Degradation Products | Probable Cause | Recommended Solution |
| Basic Hydrolysis | Significant degradation (12.6% after 72h at room temperature) with the formation of three degradation products (DP1, DP2, and DP3).[3] | Exposure to basic conditions (e.g., high pH buffers, contaminated glassware). | Maintain pH within a neutral to slightly acidic range. Use thoroughly cleaned and neutralized glassware. Avoid storage in basic solutions. |
| Oxidative Stress | Rapid degradation (9.5% within 48h with 33% H₂O₂) leading to the formation of DP3 and DP4.[3] | Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by metal ions or light. | Store under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants in formulations where appropriate. Avoid contact with reactive oxygen species and incompatible materials. |
| Acidic Hydrolysis | Relatively stable.[3] | N/A | While stable, prolonged exposure to strong acids should be avoided as a general precaution.[5] |
| Thermal Stress | Stable at 40°C and 70°C.[3] | N/A | Follow recommended storage temperatures. Avoid repeated freeze-thaw cycles for solutions. |
| Photolytic Stress | Stable under daylight conditions.[3] | N/A | Store in light-protected containers as a standard practice for pharmaceutical compounds.[1] |
Quantitative Data from Forced Degradation Study
The following table summarizes the key findings from a forced degradation study on this compound.[3]
| Stress Condition | Reagent/Condition | Duration | % Degradation | Degradation Products Formed | Degradation Kinetics |
| Basic Hydrolysis | 0.01-1 M NaOH | 72 hours | 12.6% | DP1, DP2, DP3 | Second-order |
| Oxidative Stress | 3-33% H₂O₂ | 48 hours | 9.5% | DP3, DP4 | Zero-order |
| Acidic Hydrolysis | 0.01-1 M HCl | Up to 10 days | Not significant | None observed | N/A |
| Thermal Stress | 40°C and 70°C | Up to 10 days | Not significant | None observed | N/A |
| Photolytic Stress | Daylight | Up to 10 days | Not significant | None observed | N/A |
Experimental Protocols
Stability-Indicating UHPLC-DAD-MS/MS Method
This method is suitable for the separation and quantification of this compound and its degradation products.[3]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD) and a tandem mass spectrometer (MS/MS).
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Detection:
-
DAD: Monitoring at a wavelength where Ritlecitinib and its degradation products have significant absorbance.
-
MS/MS: Electrospray ionization (ESI) in positive mode. Monitoring the parent and fragment ions of Ritlecitinib and its degradation products.
-
-
Sample Preparation: Dissolve the Ritlecitinib sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 10 µg/mL).
-
Analysis: Inject the sample into the UHPLC system and record the chromatogram and mass spectra. The concentration of Ritlecitinib and its degradation products can be determined by comparing the peak areas to those of a reference standard.
Visualizations
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound under basic and oxidative stress conditions.
Troubleshooting Workflow for Ritlecitinib Degradation
Caption: A logical workflow for troubleshooting unexpected degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Ritlecitinib, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. The Stability-Indicating Ultra High-Performance Liquid Chromatography with Diode Array Detector and Tandem Mass Spectrometry Method Applied for the Forced Degradation Study of Ritlecitinib: An Appraisal of Green and Blue Metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing (2R,5S)-Ritlecitinib efficacy to tofacitinib in vitro
An In Vitro Efficacy Comparison: (2R,5S)-Ritlecitinib vs. Tofacitinib
This guide provides a detailed in vitro comparison of two prominent Janus kinase (JAK) inhibitors: ritlecitinib and tofacitinib. The focus is on their respective mechanisms of action, inhibitory concentrations against key kinases, and the experimental methodologies used to determine these properties. This document is intended for researchers and professionals in drug development seeking to understand the nuanced differences in the biochemical and cellular activities of these two compounds.
Mechanism of Action
Both ritlecitinib and tofacitinib target the JAK-STAT signaling pathway, a critical cascade in the immune response. This pathway is activated by cytokines, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate gene expression involved in inflammation and immunity.[1][2]
Ritlecitinib is a dual, irreversible inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3][4][5] Its selectivity for JAK3 is achieved through the formation of a covalent bond with a specific cysteine residue (Cys-909) in the ATP-binding site of JAK3.[3][6][7] This residue is not present in other JAK isoforms (JAK1, JAK2, TYK2), where it is replaced by serine, leading to high selectivity for JAK3 over its family members.[3][6][7] Ritlecitinib's additional inhibition of the TEC kinase family (including BTK, ITK, and TEC) is also due to a similar covalent interaction, which may contribute to its efficacy by inhibiting the cytolytic functions of CD8+ T cells and Natural Killer (NK) cells.[3][7]
Tofacitinib , a first-generation JAK inhibitor, functions as a reversible, ATP-competitive inhibitor with a broader spectrum of activity.[2][8] It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[1][9][10] By blocking these kinases, tofacitinib disrupts the signaling of numerous pro-inflammatory cytokines, including those that are pivotal in the pathogenesis of autoimmune diseases.[1][9]
Data Presentation: Kinase Inhibition
The in vitro potency of each inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The data below is compiled from various biochemical assays. It is important to note that IC50 values can vary between studies depending on the specific assay conditions, such as ATP concentration.
Table 1: Comparative IC50 Values for Janus Kinase (JAK) Family
| Kinase | Ritlecitinib IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | >10,000[3][7] | 3.2[11], 15.1[8], 112[9] |
| JAK2 | >10,000[3][7] | 4.1[11], 20[9], 77.4[8] |
| JAK3 | 33.1[3][7] | 1[9], 1.6[11], 55[8] |
| TYK2 | >10,000[3] | Partially inhibits[10] |
Table 2: Ritlecitinib IC50 Values for TEC Family Kinases
| Kinase | Ritlecitinib IC50 (nM) |
| RLK (Resting Lymphocyte Kinase) | 155[3][12] |
| ITK (IL-2-inducible T-cell Kinase) | 395[3][12] |
| TEC (Tyrosine-protein Kinase Tec) | 403[3][12] |
| BTK (Bruton's Tyrosine Kinase) | 404[3][12] |
| BMX (Bone Marrow tyrosine kinase on chromosome X) | 666[3][12] |
Signaling Pathway Visualization
The following diagram illustrates the points of inhibition for both ritlecitinib and tofacitinib within the JAK-STAT signaling cascade.
Caption: JAK-STAT pathway inhibition by ritlecitinib and tofacitinib.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on a purified kinase enzyme.
-
Objective: To determine the IC50 value of ritlecitinib and tofacitinib against a panel of purified kinases (e.g., JAK1, JAK2, JAK3, TEC family).
-
Methodology:
-
Reagents: Purified recombinant kinase enzymes, a generic kinase substrate (e.g., a peptide or protein), and adenosine triphosphate (ATP), often radiolabeled (³³P-ATP) or linked to a detection system.
-
Procedure: The kinase, substrate, and varying concentrations of the inhibitor (ritlecitinib or tofacitinib) are incubated together in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The mixture is incubated for a specific time at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by adding a solution like EDTA.
-
Detection: The amount of phosphorylated substrate is measured. If using radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity with a scintillation counter. Alternatively, luminescence-based or fluorescence-based assays (e.g., ADP-Glo™) can be used to quantify kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
-
Cellular STAT Phosphorylation Assay
This assay measures the functional consequence of kinase inhibition within a cellular context.
-
Objective: To measure the ability of ritlecitinib and tofacitinib to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated cells.
-
Methodology:
-
Cell Preparation: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of ritlecitinib or tofacitinib for a set period.
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine known to signal through the target JAK. For example, Interleukin-15 (IL-15) is used to assess JAK3-dependent STAT5 phosphorylation.[13]
-
Cell Lysis and Fixation: After stimulation, red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Staining: Cells are stained with fluorescently-labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT5).
-
Flow Cytometry: The level of pSTAT in specific cell populations (e.g., T cells, NK cells) is quantified using flow cytometry.
-
Data Analysis: The inhibition of STAT phosphorylation at each drug concentration is calculated, and an IC50 value is derived from the dose-response curve. Ritlecitinib has been shown to inhibit STAT5 phosphorylation induced by IL-2, IL-4, IL-7, and IL-15 with IC50 values of 244, 340, 407, and 266 nM, respectively.[7]
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro biochemical kinase assay.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cellagentech.com [cellagentech.com]
- 12. researchgate.net [researchgate.net]
- 13. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ritlecitinib and Baricitinib in Alopecia Areata Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alopecia areata (AA) is an autoimmune disease characterized by non-scarring hair loss, driven by an immune attack on hair follicles.[1] The Janus kinase (JAK) signaling pathway has been identified as a critical mediator of the inflammatory processes in AA, making JAK inhibitors a promising class of therapeutics.[1][2] Two prominent JAK inhibitors, (2R,5S)-Ritlecitinib and Baricitinib, have undergone extensive clinical evaluation for the treatment of severe AA. While direct head-to-head clinical trials are lacking, this guide provides an objective comparison based on available data from their respective clinical trial programs and preclinical studies. This comparison focuses on their mechanisms of action, efficacy, and the experimental protocols used in their evaluation.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both ritlecitinib and baricitinib modulate the JAK-STAT signaling cascade, which is crucial for cytokine signaling that drives the autoimmune response in AA.[1][2] However, they exhibit different selectivity profiles for the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2).
This compound is a dual inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases.[3][4] The inhibition of JAK3 is particularly relevant as it is primarily expressed in hematopoietic cells and is essential for the signaling of common gamma chain (γc) cytokines like IL-2, IL-4, IL-7, IL-15, and IL-21, which are pivotal in lymphocyte function and survival.[1][3] By inhibiting JAK3, ritlecitinib disrupts the signaling pathways that lead to the activation of immune cells responsible for hair follicle attack.[3] The additional inhibition of TEC family kinases may further modulate the immune response.
Baricitinib , on the other hand, is a selective inhibitor of JAK1 and JAK2.[1][2][5] JAK1 and JAK2 are involved in the signaling of a broader range of cytokines, including interferon-gamma (IFN-γ), which plays a significant role in the pathogenesis of AA by upregulating signals that attract immune cells to the hair follicle.[4]
References
- 1. Which is the Ideal JAK Inhibitor for Alopecia Areata – Baricitinib, Tofacitinib, Ritlecitinib or Ifidancitinib - Revisiting the Immunomechanisms of the JAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baricitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of (2R,5S)-Ritlecitinib and Other JAK Inhibitors for Vitiligo Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of vitiligo treatment is rapidly evolving, with Janus kinase (JAK) inhibitors emerging as a promising therapeutic class. This guide provides a detailed comparison of (2R,5S)-Ritlecitinib (Litfulo™), a novel JAK3/TEC family kinase inhibitor, with other prominent JAK inhibitors investigated for vitiligo. The information is compiled from clinical trial data and peer-reviewed publications to support research and development efforts in this field.
Mechanism of Action: Targeting the JAK-STAT Pathway in Vitiligo
Vitiligo is an autoimmune disorder characterized by the destruction of melanocytes by cytotoxic T lymphocytes. The JAK-STAT signaling pathway plays a crucial role in mediating the inflammatory cascade that drives this process. Interferon-gamma (IFN-γ), a key cytokine in vitiligo pathogenesis, signals through the JAK1/JAK2-STAT1 pathway, leading to the recruitment of autoreactive T cells to the skin and subsequent melanocyte apoptosis.[1]
Different JAK inhibitors target specific JAK enzymes, leading to varied efficacy and safety profiles. Ritlecitinib is unique in its dual inhibition of JAK3 and the TEC family of kinases.[2][3][4] This dual mechanism may offer a more targeted approach to modulating the immune response in vitiligo.
Figure 1: Simplified JAK-STAT signaling pathway in vitiligo and points of intervention by various JAK inhibitors.
Comparative Efficacy of JAK Inhibitors in Vitiligo
The primary efficacy endpoints in vitiligo clinical trials are typically the Facial Vitiligo Area Scoring Index (F-VASI) and the Total Vitiligo Area Scoring Index (T-VASI). The following tables summarize the available data for Ritlecitinib and other JAK inhibitors.
Table 1: Efficacy of this compound in Non-Segmental Vitiligo (Phase 2b Study)[1]
| Treatment Group | % Change from Baseline in F-VASI at Week 24 (Mean) | % Change from Baseline in T-VASI at Week 24 (Mean) |
| Ritlecitinib 50 mg (with loading dose) | -21.2% | - |
| Ritlecitinib 50 mg (without loading dose) | -18.5% | - |
| Ritlecitinib 30 mg | -14.6% | - |
| Placebo | +2.1% | +5.68% (in active lesions) |
Note: The study highlighted that ritlecitinib halted the progression of depigmentation in active lesions and induced repigmentation in stable lesions.[1]
Table 2: Efficacy of Other JAK Inhibitors in Non-Segmental Vitiligo
| Drug (Brand Name) | Trial Phase | Key Efficacy Endpoint | Result | Citation |
| Ruxolitinib 1.5% cream (Opzelura™) | Phase 3 (TRuE-V1 & TRuE-V2) | ≥75% improvement in F-VASI (F-VASI75) at Week 24 | ~30% of patients on ruxolitinib vs. ~8-13% on placebo | [5][6][7] |
| F-VASI75 at Week 52 | ~50% of patients on ruxolitinib | [5][8] | ||
| Upadacitinib (Rinvoq®) | Phase 3 (Viti-Up) | ≥50% reduction in T-VASI (T-VASI50) at Week 48 | 19.4% and 21.5% of patients in two studies | [9] |
| ≥75% reduction in F-VASI (F-VASI75) at Week 48 | 48.1% and 43.4% of patients in two studies | [9] | ||
| Tofacitinib | Retrospective Analysis | Overall VASI improvement | 29.3% improvement from baseline | [10][11] |
| Disease Stabilization (VIDA score) | 59.1% of patients achieved stabilization | [10][11] | ||
| Baricitinib | Case Series/Proof-of-Concept | VASI score reduction (with NB-UVB) | Mean reduction of 44.8% at 36 weeks | [12] |
| Repigmentation | Significant repigmentation observed in case reports | [13][14] |
Safety and Tolerability Profile
The safety profile is a critical consideration for the long-term management of vitiligo. The following table summarizes the most common adverse events reported in clinical trials.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) of JAK Inhibitors in Vitiligo
| Drug | Common TEAEs | Citation |
| This compound | Headache, nasopharyngitis, upper respiratory tract infection | [15] |
| Ruxolitinib 1.5% cream | Application-site acne, application-site pruritus, nasopharyngitis | [6][7][16] |
| Upadacitinib | Nasopharyngitis, upper respiratory tract infections, acne | [17][18] |
| Tofacitinib | Gastrointestinal discomfort, acne, elevated liver enzymes, palpitations (mild) | [10][11] |
| Baricitinib | Generally well-tolerated in small studies; potential for itchy skin and erythema when combined with NB-UVB | [19] |
It is important to note that systemic JAK inhibitors carry a boxed warning for serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis.[16]
Experimental Protocols: A Glimpse into Clinical Trial Design
Understanding the methodologies of key clinical trials is essential for interpreting and comparing their outcomes.
Figure 2: Generalized experimental workflow for a randomized, placebo-controlled clinical trial of a JAK inhibitor for vitiligo.
Key Methodological Aspects of Pivotal Trials:
-
TRuE-V Program (Ruxolitinib cream): These were two replicate, Phase 3, double-blind, vehicle-controlled trials.[6][7] Patients aged 12 years and older with non-segmental vitiligo affecting up to 10% of their body surface area were randomized 2:1 to receive 1.5% ruxolitinib cream or vehicle twice daily for 24 weeks.[6][7] This was followed by an open-label extension period where all patients could apply ruxolitinib cream.[6] The primary endpoint was the proportion of patients achieving F-VASI75 at week 24.[6][7]
-
Viti-Up Studies (Upadacitinib): These were two replicate Phase 3 studies evaluating upadacitinib (15 mg, once daily) in adults and adolescents with non-segmental vitiligo.[9][20] Patients were randomized 2:1 to receive upadacitinib or placebo for 48 weeks, followed by an open-label extension.[9] The co-primary endpoints were T-VASI50 and F-VASI75 at week 48.[9][18]
-
Ritlecitinib Phase 2b Trial (NCT03715829): This randomized, placebo-controlled, dose-ranging study evaluated different oral doses of ritlecitinib in patients with active non-segmental vitiligo.[1][21] The primary efficacy endpoint was the percent change from baseline in F-VASI at Week 24.[21] The study also included an extension period.[21]
Conclusion
This compound represents a novel oral treatment option for vitiligo with a distinct mechanism of action. While direct comparative trials are lacking, the available data suggests that it is effective in stabilizing active lesions and promoting repigmentation. Ruxolitinib cream is an effective topical option, particularly for facial vitiligo, and was the first FDA-approved treatment for repigmentation.[16][22] Upadacitinib has also demonstrated significant efficacy in Phase 3 trials. Tofacitinib and baricitinib show promise, but more robust clinical trial data are needed to establish their definitive role in vitiligo treatment.
The choice of a JAK inhibitor will likely depend on the extent and activity of the disease, patient preferences, and the evolving landscape of clinical evidence and regulatory approvals. Further research, including head-to-head trials and long-term safety studies, will be crucial in optimizing the use of these targeted therapies for patients with vitiligo.
References
- 1. Ritlecitinib, a JAK3/TEC family kinase inhibitor, stabilizes active lesions and repigments stable lesions in vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Pivotal Phase 3 Data Showing Significant Improvements in Facial and Total Body Repigmentation with Ruxolitinib Cream (Opzelura™) in Vitiligo Published in New England Journal of Medicine - BioSpace [biospace.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Two Phase 3, Randomized, Controlled Trials of Ruxolitinib Cream for Vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medpagetoday.com [medpagetoday.com]
- 9. news.abbvie.com [news.abbvie.com]
- 10. A retrospective analysis of the efficacy and safety of oral tofacitinib in active vitiligo treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hcplive.com [hcplive.com]
- 13. Excellent Repigmentation of Generalized Vitiligo with Oral Baricitinib Combined with NB-UVB Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Ritlecitinib for Vitiligo · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. FDA approves topical treatment addressing repigmentation in vitiligo in patients aged 12 and older | FDA [fda.gov]
- 17. AbbVie posts another win for Rinvoq in Phase III vitiligo trials - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. Top-line Phase 3 Data: Upadacitinib Perfoms Well in Non-segmental Vitiligo - The Dermatology Digest [thedermdigest.com]
- 19. researchgate.net [researchgate.net]
- 20. Study Details Page [abbvieclinicaltrials.com]
- 21. researchgate.net [researchgate.net]
- 22. A Review on the Use of Topical Ruxolitinib for the Treatment of Vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Irreversible Binding of (2R,5S)-Ritlecitinib to JAK3 Using Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the irreversible binding of the Janus kinase 3 (JAK3) and TEC family kinase inhibitor, (2R,5S)-Ritlecitinib, using mass spectrometry. We will compare its covalent binding mechanism with non-covalent JAK inhibitors and other relevant covalent inhibitors, supported by detailed experimental protocols and data interpretation.
Ritlecitinib is an FDA-approved oral kinase inhibitor for treating severe alopecia areata. It functions by irreversibly binding to a specific cysteine residue (Cys-909) in the ATP-binding site of JAK3. This covalent modification leads to the inhibition of cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors. Ritlecitinib also inhibits members of the TEC kinase family, which share a conserved cysteine at the analogous position. This dual activity is thought to contribute to its therapeutic effect.
Comparison of Ritlecitinib with Alternative Kinase Inhibitors
To understand the unique binding mechanism of Ritlecitinib, it is essential to compare it with other kinase inhibitors targeting the JAK-STAT pathway.
| Inhibitor | Target Kinase(s) | Binding Mechanism | Key Differentiator |
| This compound | JAK3, TEC family kinases | Covalent, Irreversible | Forms a permanent bond with Cys-909 in JAK3, leading to sustained inhibition. |
| Tofacitinib | JAK1, JAK3 | Non-covalent, Reversible | Competitively binds to the ATP-binding site; its inhibitory effect is concentration-dependent and reversible. |
| Baricitinib | JAK1, JAK2 | Non-covalent, Reversible | Reversibly inhibits JAK1 and JAK2 by competing with ATP. |
| Upadacitinib | JAK1 | Non-covalent, Reversible | A selective, reversible inhibitor of JAK1 that competes with ATP for binding. |
| Abrocitinib | JAK1 | Non-covalent, Reversible | Reversibly and selectively inhibits JAK1 by blocking the ATP binding site. |
| Ibrutinib | BTK (a TEC family kinase) | Covalent, Irreversible | Forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK. |
Experimental Verification of Covalent Binding Using Mass Spectrometry
Mass spectrometry is a powerful analytical technique to confirm the covalent and irreversible binding of Ritlecitinib to its target kinases. The following sections outline the experimental protocols and expected data.
Signaling Pathway and Inhibition Mechanism
Caption: Ritlecitinib signaling pathway inhibition.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Mass spectrometry workflow for covalent binding analysis.
Intact Protein Mass Spectrometry
This technique confirms the covalent adduction of Ritlecitinib to the target protein by measuring the increase in the protein's molecular weight.
Experimental Protocol:
-
Sample Preparation:
-
Reconstitute purified, recombinant JAK3 or a TEC family kinase to a final concentration of 1-5 µM in a mass spectrometry-compatible buffer (e.g., 20 mM ammonium bicarbonate, pH 7.8).
-
Prepare a stock solution of Ritlecitinib in DMSO.
-
Incubate the protein with a molar excess (e.g., 10-fold) of Ritlecitinib at room temperature for 1-2 hours to ensure complete reaction. A control sample with protein and DMSO (vehicle) should be prepared under identical conditions.
-
-
LC-MS Analysis:
-
Desalt the samples using a C4 reverse-phase chromatography column.
-
Elute the protein into the mass spectrometer.
-
Acquire data in positive ion mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the average molecular weight of the protein in both the control and Ritlecitinib-treated samples.
-
Compare the molecular weights. A mass increase corresponding to the molecular weight of Ritlecitinib (approximately 371.4 Da) in the treated sample confirms covalent binding.
-
Expected Data Summary:
| Sample | Expected Average Molecular Weight (Da) | Mass Shift (Da) | Interpretation |
| JAK3 + Vehicle (DMSO) | ~129,000 | - | Unmodified protein |
| JAK3 + Ritlecitinib | ~129,371.4 | +371.4 | Covalent adduction of one Ritlecitinib molecule |
| TEC Kinase + Vehicle (DMSO) | ~72,000 | - | Unmodified protein |
| TEC Kinase + Ritlecitinib | ~72,371.4 | +371.4 | Covalent adduction of one Ritlecitinib molecule |
Peptide Mapping Mass Spectrometry
This method identifies the specific amino acid residue to which Ritlecitinib covalently binds.
Experimental Protocol:
-
Sample Preparation and Digestion:
-
Following incubation of the protein with Ritlecitinib (as described in the intact protein protocol), denature the protein using 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate free cysteine residues with iodoacetamide to prevent non-specific disulfide bond formation.
-
Dilute the sample to reduce the urea concentration and digest the protein overnight with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the peptides using a high-resolution tandem mass spectrometer. The instrument will perform a full MS scan followed by fragmentation (MS/MS) of selected peptide ions.
-
-
Data Analysis:
-
Search the MS/MS data against the known protein sequence to identify the peptides.
-
Look for a peptide with a mass shift of +371.4 Da in the Ritlecitinib-treated sample compared to the control.
-
Analyze the fragmentation pattern of the modified peptide to pinpoint the exact modified amino acid, which is expected to be Cys-909 for JAK3.
-
Expected Data Summary:
| Sample | Peptide Sequence Containing Cys-909 | Expected m/z of Unmodified Peptide | Expected m/z of Modified Peptide | Interpretation |
| JAK3 + Vehicle (DMSO) | ...Cys-909... | X | - | Unmodified Cys-909 containing peptide |
| JAK3 + Ritlecitinib | ...Cys-909... | X | X + 371.4 | Ritlecitinib is covalently bound to the Cys-909 containing peptide |
Conclusion
The combination of intact protein mass spectrometry and peptide mapping provides definitive evidence for the covalent and irreversible binding of this compound to its target kinases. The observed mass shift in the intact protein confirms the formation of a drug-protein adduct, while peptide mapping identifies the specific cysteine residue involved in the covalent bond. This detailed mechanistic understanding, when compared with non-covalent and other covalent inhibitors, highlights the unique pharmacological profile of Ritlecitinib and provides a robust framework for its characterization in drug development and research settings.
A Comparative Benchmark of the Therapeutic Index for (2R,5S)-Ritlecitinib Versus Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of Ritlecitinib, a novel kinase inhibitor, against other immunomodulators. The analysis is supported by preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to aid in research and development decisions.
Introduction to Ritlecitinib and the Therapeutic Index
(2R,5S)-Ritlecitinib is a first-in-class oral kinase inhibitor that offers a highly selective mechanism of action.[1] In the landscape of immunomodulatory therapies, particularly Janus kinase (JAK) inhibitors, achieving a high therapeutic index—the ratio between the dose that produces toxicity and the dose that yields a therapeutic effect—is a critical goal.[2][3] A wider therapeutic window implies a better safety margin. This guide benchmarks Ritlecitinib's profile by examining its molecular potency against its clinical safety, in comparison to other relevant immunomodulators.
Ritlecitinib's unique mechanism involves the irreversible dual inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[4][5] This contrasts with other JAK inhibitors that often target JAK1 and/or JAK2, which can be associated with a broader range of side effects.[6][7] The selective inhibition of JAK3 is believed to contribute to a more favorable safety profile, potentially leading to a superior therapeutic index.[6][8]
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following table summarizes the in vitro potency and clinical safety profiles of Ritlecitinib and other selected JAK inhibitors. A direct calculation of the therapeutic index is often complex; therefore, this table juxtaposes efficacy (as measured by IC50 values) with key safety findings from clinical trials to provide a comparative view.
| Drug | Mechanism of Action | In Vitro Potency (IC50) | Commonly Reported Adverse Events (in pivotal trials) |
| Ritlecitinib | Irreversible JAK3 / TEC Family Inhibitor | JAK3: 33.1 nM[9][10]TEC Family (ITK, BTK, etc.): 155 - 666 nM[11]JAK1, JAK2, TYK2: >10,000 nM[11][9] | Headache, nasopharyngitis, acne, upper respiratory tract infection.[12][13] |
| Tofacitinib | Pan-JAK Inhibitor (primarily JAK1/JAK3) | JAK1: 112 nMJAK2: 20 nMJAK3: 1 nM | Upper respiratory tract infections, headache, diarrhea, nasopharyngitis.[14] |
| Baricitinib | Selective JAK1 / JAK2 Inhibitor | JAK1: 5.9 nMJAK2: 5.7 nMJAK3: >400 nM | Upper respiratory tract infections, nausea, herpes zoster, increased LDL cholesterol.[15] |
| Upadacitinib | Selective JAK1 Inhibitor | JAK1: 43 nMJAK2: 230 nMJAK3: 2300 nM | Upper respiratory tract infections, acne, herpes simplex, headache, increased blood creatine phosphokinase.[16][17] |
| Abrocitinib | Selective JAK1 Inhibitor | JAK1: 29 nMJAK2: 803 nMJAK3: >10,000 nM | Nausea, headache, acne, upper respiratory tract infection, herpes simplex.[16][18] |
| Filgotinib | Selective JAK1 Inhibitor | JAK1: 10 nMJAK2: 28 nMJAK3: 810 nM | Nausea, upper respiratory tract infection, urinary tract infection, dizziness.[19] |
Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the comparative pharmacology of these inhibitors.
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[20] Ritlecitinib's high selectivity for JAK3, which pairs with the common gamma chain (γc) receptor for cytokines like IL-2, IL-4, IL-7, IL-15, and IL-21, is key to its targeted immunomodulatory effect.[6][11]
Caption: Simplified JAK-STAT signaling pathway and points of inhibition.
The development and benchmarking of a kinase inhibitor like Ritlecitinib follows a structured workflow, from initial in vitro screening to comprehensive clinical evaluation. This process is designed to systematically characterize the potency, selectivity, efficacy, and safety of the compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. pfizermedical.com [pfizermedical.com]
- 5. medcentral.com [medcentral.com]
- 6. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 11. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of Ritlecitinib for the Treatment of Patients with Alopecia Areata: A Systematic Review and Meta-Analysis of Controlled Trials [mdpi.com]
- 13. Efficacy and safety of ritlecitinib in adults and adolescents with alopecia areata: a randomised, double-blind, multicentre, phase 2b-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Which is the Ideal JAK Inhibitor for Alopecia Areata – Baricitinib, Tofacitinib, Ritlecitinib or Ifidancitinib - Revisiting the Immunomechanisms of the JAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New JAK Inhibitors Show RA Safety, Efficacy | MDedge Rheumatology [mdedge9-ma1.mdedge.com]
- 16. Comparative efficacy and safety of abrocitinib, baricitinib, and upadacitinib for moderate-to-severe atopic dermatitis: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy and safety of abrocitinib and upadacitinib versus dupilumab in adults with moderate-to-severe atopic dermatitis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (2R,5S)-Ritlecitinib: A Procedural Guide for Laboratory Professionals
The proper disposal of investigational and research compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (2R,5S)-Ritlecitinib, a selective dual Janus kinase 3 (JAK3) and TEC family kinase inhibitor, in a laboratory setting. Adherence to these protocols is vital to ensure compliance with regulations and to minimize risks to personnel and the environment.
Hazard Identification and Risk Assessment
Before handling or disposing of Ritlecitinib, it is crucial to be aware of its associated hazards. Ritlecitinib is a potent pharmaceutical compound, and while comprehensive toxicity data may be limited, existing Safety Data Sheets (SDS) indicate several potential risks.
Summary of Hazard Information:
| Hazard Classification | Description | GHS Hazard Statement(s) | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [1][2] |
| Reproductive Toxicity | Suspected of damaging the unborn child. | H361d | [2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [1] |
Note: The compound is not fully tested, and additional hazards may exist.[2] It is described as a "pharmaceutical related compound of unknown potency."[3]
Personal Protective Equipment (PPE)
All personnel handling Ritlecitinib, including during disposal procedures, must wear appropriate PPE to prevent exposure.
-
Hand Protection : Wear protective gloves. Gloves must be inspected prior to use and changed immediately if contaminated.[1][3]
-
Eye/Face Protection : Use tightly fitting safety goggles with side-shields.[1][3]
-
Skin and Body Protection : Wear a lab coat or impervious clothing to prevent skin contact.[1]
-
Respiratory Protection : If there is a risk of dust or aerosol formation, use a suitable respirator.[1]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure Ritlecitinib, contaminated labware, and solutions containing the compound. The overriding principle is to manage it as hazardous pharmaceutical waste and avoid environmental release.[2][4]
Step 1: Waste Segregation and Collection
-
Solid Waste :
-
Place expired or unused Ritlecitinib powder, contaminated personal protective equipment (gloves, etc.), and contaminated lab consumables (e.g., weigh boats, pipette tips) into a designated, properly labeled hazardous waste container.[4][5]
-
This container should be black, clearly labeled "Hazardous Waste - Pharmaceuticals," and list the chemical name "this compound."[4]
-
-
Liquid Waste :
-
Collect liquid waste containing Ritlecitinib (e.g., from experiments, stock solutions) in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[6]
-
-
Sharps Waste :
-
Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[5]
-
-
Empty Containers :
-
A container that held Ritlecitinib is considered "empty" only after all contents have been removed by standard practice.[7] Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7] Once decontaminated, remove or deface the label and dispose of the container according to institutional guidelines.[7]
-
Step 2: Container Management and Labeling
-
Keep all hazardous waste containers securely closed except when adding waste.
-
Ensure all labels are accurate, legible, and include the chemical name and associated hazards.
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.[1]
Step 3: Final Disposal
-
Never dispose of Ritlecitinib down the drain or in the regular trash. Sewer-based disposal of hazardous pharmaceutical waste is prohibited by regulations like the EPA's Subpart P.[4]
-
Arrange for the disposal of all Ritlecitinib waste through your institution's licensed hazardous material disposal company.[3][5]
-
Follow all institutional, local, and national regulations for the disposal and destruction of this material.[3] The primary method for treating such waste is typically high-temperature incineration by a permitted facility.[4]
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate action is required.
Personnel Exposure Protocol:
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |
Spill Cleanup Protocol:
-
Evacuate and Secure : Alert others in the area and restrict access.
-
Ventilate : Ensure adequate ventilation, but avoid actions that could generate dust.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Contain and Clean : For solid spills, carefully sweep or scoop the material to minimize dust generation. For liquid spills, absorb with an inert material. Place all cleanup materials into a labeled hazardous waste container.[2]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EHS office.
Visual Workflow for Ritlecitinib Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Ritlecitinib waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of (2R,5S)-Ritlecitinib: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring workplace safety is paramount, especially when handling potent compounds like (2R,5S)-Ritlecitinib. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a kinase inhibitor that has been investigated for its therapeutic potential.[1] As a potent pharmaceutical compound, it necessitates careful handling to minimize exposure and ensure the well-being of laboratory personnel. This guide outlines the recommended personal protective equipment (PPE), handling procedures, and disposal protocols based on available safety data and best practices for managing hazardous chemical compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is critical to prevent direct contact with this compound. The following table summarizes the recommended PPE based on qualitative data from safety data sheets (SDS). It is crucial to note that for specific quantitative data, such as glove breakthrough times, a comprehensive, substance-specific risk assessment should be conducted by the institution's environmental health and safety (EHS) department.
| PPE Category | Recommendation | General Guidance |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | A face shield may be required for operations with a higher risk of splashes or aerosol generation. |
| Hand Protection | Chemically impermeable gloves. | Nitrile gloves are a common choice for handling powdered substances. Double gloving is recommended. Always inspect gloves for tears or punctures before use. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or disposable gown.[2][3] | For larger quantities or tasks with a higher risk of contamination, specialized protective clothing may be necessary.[2] |
| Respiratory Protection | A suitable respirator should be used when engineering controls are insufficient or during emergency situations.[3] | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing the risk of exposure to this compound. The following steps provide a general framework for handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.
-
Ensure a certified chemical fume hood is operational and used for all weighing and solution preparation activities.[4]
-
Verify that an eyewash station and safety shower are readily accessible.[3]
2. Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound within a chemical fume hood to prevent inhalation of dust particles.[2]
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Close the primary container tightly after use.
3. Solution Preparation:
-
Prepare solutions within the chemical fume hood.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
When using solutions of this compound, continue to wear all recommended PPE.
-
Avoid generating aerosols.
-
Work on a disposable absorbent bench liner to contain any potential spills.
5. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. A common practice is to wipe surfaces with 70% ethanol.
-
Remove PPE in the designated area, avoiding contamination of skin and clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., diatomite, universal binders) to contain the substance.[3][4]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be considered hazardous waste.
-
Containerization: Collect all hazardous waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal: Dispose of the hazardous waste through a licensed hazardous material disposal company, following all local, state, and federal regulations.[5] Do not dispose of this compound down the drain.[2]
Mechanism of Action: Signaling Pathway Inhibition
This compound is an inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[6][7][8][9][10] Understanding its mechanism of action is key for researchers. The following diagrams illustrate the signaling pathways affected by this compound.
By adhering to these safety protocols and understanding the mechanism of action of this compound, researchers can create a safer and more informed laboratory environment, ultimately contributing to the advancement of scientific discovery.
References
- 1. va.gov [va.gov]
- 2. targetmol.com [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Ritlecitinib, a JAK3/TEC family kinase inhibitor, stabilizes active lesions and repigments stable lesions in vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
